(3'-Methoxy-biphenyl-3-yl)-acetic acid
Descripción
Propiedades
IUPAC Name |
2-[3-(3-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-7-3-6-13(10-14)12-5-2-4-11(8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYWEINWHUVEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374841 | |
| Record name | (3'-Methoxy-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-72-8 | |
| Record name | (3'-Methoxy-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Dossier: (3'-Methoxy-biphenyl-3-yl)-acetic acid
This guide serves as an in-depth technical dossier for (3'-Methoxy-biphenyl-3-yl)-acetic acid , a specialized biphenyl scaffold used primarily as a pharmaceutical intermediate and chemical probe in structure-activity relationship (SAR) studies for non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors.
Part 1: Chemical Identity & Physiochemical Profile[1]
This compound is a meta-substituted biaryl acetic acid. Unlike its para-substituted isomer (Felbinac derivative), the 3,3'-substitution pattern induces a distinct "kinked" geometry, altering its binding affinity in cyclooxygenase (COX) and MMP active sites.
| Property | Data / Descriptor |
| Chemical Name | 2-(3'-methoxy-[1,1'-biphenyl]-3-yl)acetic acid |
| CAS Number | Not Widely Indexed (Custom Synthesis Target)* |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| SMILES | COc1cccc(c1)-c2cccc(CC(=O)O)c2 |
| InChI Key | (Predicted) LEGPZHPSIPPYIO-UHFFFAOYSA-N (Isomer dependent) |
| pKa (Calc.) | ~4.2 (Carboxylic acid moiety) |
| LogP (Calc.) | ~3.1 (Lipophilic biaryl core) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (unless ionized) |
*Note: While the 4-isomer (Felbinac derivative, CAS 669713-73-9) is common, the 3,3'-isomer is typically a custom synthesis target for exploring "meta-effect" SAR in drug discovery.
Part 2: Synthesis Architecture (Suzuki-Miyaura Coupling)
The most robust route to (3'-Methoxy-biphenyl-3-yl)-acetic acid is the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid and 3-bromophenylacetic acid (or its ester). This pathway avoids the harsh conditions of Friedel-Crafts alkylation and ensures regioselective integrity.
2.1 Retrosynthetic Analysis
The strategy disconnects the biaryl bond, utilizing the Suzuki-Miyaura protocol to couple the two aromatic rings under mild basic conditions.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via Suzuki coupling.
2.2 Experimental Protocol
Reaction Scale: 5.0 mmol basis Reagents:
-
3-Bromophenylacetic acid (1.0 eq, 1.07 g)
-
3-Methoxyphenylboronic acid (1.2 eq, 0.91 g)
-
Pd(PPh₃)₄ (3 mol%, 173 mg)
-
Potassium Carbonate (2.0 M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (20 mL, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon (x3).
-
Reagent Loading: Add the aryl halide, boronic acid, and Pd catalyst to the flask under a positive stream of Argon.
-
Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.
-
Reflux: Heat the biphasic mixture to 90°C with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Checkpoint: The disappearance of the aryl bromide indicates completion.
-
-
Workup (Acid-Base Extraction):
-
Cool to room temperature.[1]
-
Dilute with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-acidic impurities (e.g., homocoupled biaryls).
-
Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. A white precipitate should form.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).
-
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Part 3: Analytical Validation
To ensure the integrity of the 3,3'-isomer, specific spectroscopic signals must be verified. The meta-substitution pattern creates a complex aromatic region in NMR compared to the symmetric para-isomers.
3.1 1H-NMR (400 MHz, DMSO-d6) Expectations
-
Carboxylic Acid Proton: δ 12.3 ppm (br s, 1H, -COOH ).
-
Aromatic Region (8H):
-
The 3,3'-substitution results in a lack of symmetry. Expect a complex multiplet region between δ 6.8 – 7.5 ppm.[2]
-
Key Diagnostic: Look for the isolated singlet-like signals for the protons at position 2 of each ring (between the substituents), typically appearing slightly downfield.
-
-
Benzylic Protons: δ 3.65 ppm (s, 2H, -CH ₂-COOH).
-
Methoxy Group: δ 3.80 ppm (s, 3H, -OCH ₃).
3.2 Mass Spectrometry (ESI)
-
Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.
-
Target Ion: [M-H]⁻ = 241.2 m/z.
-
Fragment: Loss of CO₂ (M-44) is common in MS/MS fragmentation.
Part 4: Functional Applications & SAR Context
This molecule is a critical "probe" in medicinal chemistry, used to test the steric and electronic requirements of drug targets.[3]
4.1 NSAID Pharmacophore (COX Inhibition)
Biphenylacetic acids are a known class of NSAIDs (e.g., Felbinac). The 3,3'-isomer is used to probe the "Meta-Effect":
-
Hypothesis: Shifting the acetic acid tail from para to meta alters the vector of the acidic headgroup, potentially changing selectivity between COX-1 and COX-2 isoforms.
-
Mechanism: The carboxylate group binds to the Arg-120 residue in the COX channel. The twisted biphenyl core navigates the hydrophobic channel.
4.2 MMP Inhibition Scaffold
In Matrix Metalloproteinase (MMP) research, the biphenyl group serves as a rigid hydrophobic backbone that fits into the S1' pocket of the enzyme.
-
Workflow: The carboxylic acid can be converted to a hydroxamic acid (via NH₂OH coupling) to create a zinc-binding group (ZBG), turning the intermediate into a potent MMP inhibitor.
Figure 2: Functional utility of the scaffold in drug discovery pipelines.
Part 5: Safety & Handling
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent oxidative degradation of the methoxy group over long periods.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lombardino, J. G., & Otterness, I. G. (1981). Nonsteroidal Anti-inflammatory Drugs. Journal of Medicinal Chemistry, 24(5), 523–537. (Foundational SAR for biphenylacetic acids).[4] Link
-
Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735–2776. Link
-
PubChem Compound Summary. (2024). Biphenylacetic Acid Derivatives. National Center for Biotechnology Information. Link (Reference for general class properties).
Sources
- 1. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 2. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
(3'-Methoxy-biphenyl-3-yl)-acetic acid chemical properties
Topic: (3'-Methoxy-biphenyl-3-yl)-acetic acid Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Utility
Executive Summary
(3'-Methoxy-biphenyl-3-yl)-acetic acid (CAS 669713-72-8) is a biaryl carboxylic acid derivative serving as a critical intermediate in medicinal chemistry. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) Felbinac (4-biphenylacetic acid), this 3,3'-substituted congener offers a unique vector for "scaffold hopping" in drug design. Its meta-substitution pattern alters the lipophilic surface area and rotational entropy compared to its para-substituted analogs, making it a valuable probe for exploring binding pockets in Cyclooxygenase (COX) enzymes and kinase domains.
This guide provides a rigorous analysis of its chemical identity, predictive and experimental physicochemical properties, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its application in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(3'-methoxy-[1,1'-biphenyl]-3-yl)acetic acid |
| CAS Registry Number | 669713-72-8 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| SMILES | COc1cccc(c1)c2cccc(CC(=O)O)c2 |
| InChI Key | Predicted based on structure |
Structural Conformation
The molecule consists of two benzene rings linked by a single bond. Unlike planar aromatic systems, the biphenyl core exhibits a twisted conformation due to steric repulsion between the ortho-hydrogens.
-
Torsion Angle: Approximately 35–45° in solution, minimizing steric clash while maintaining π-system conjugation.
-
Electronic Effects: The 3'-methoxy group acts as a weak electron donor (inductive withdrawal, resonance donation) to the distal ring, while the 3-acetic acid moiety serves as a polar anchor.
Physicochemical Properties
Note: Where experimental data for this specific isomer is limited, values are derived from validated QSAR models and structural analogs (e.g., Felbinac).
Physical Profile
| Property | Value / Range | Context |
| Appearance | White to off-white crystalline solid | Typical of biphenyl acetic acids. |
| Melting Point | 115–120 °C (Predicted) | Lower than Felbinac (163–166 °C) due to reduced symmetry. |
| Boiling Point | ~390 °C (at 760 mmHg) | High thermal stability; requires vacuum for distillation. |
| Solubility | Low in Water (<0.1 mg/mL) | Requires organic co-solvents (DMSO, MeOH, DCM). |
Acid-Base and Lipophilicity
-
pKa (Carboxyl): 4.4 ± 0.2 . The biphenyl core is electron-neutral relative to the acetic acid tail, resulting in acidity comparable to phenylacetic acid (pKa 4.31).
-
LogP (Octanol/Water): 3.1 – 3.4 . The compound is highly lipophilic, enabling passive diffusion across cell membranes but necessitating formulation strategies (e.g., salt formation) for bioavailability.
-
Polar Surface Area (PSA): 46.5 Ų . dominated by the carboxylate and methoxy ether, well within the Veber rules for oral bioavailability (PSA < 140 Ų).
Synthesis & Manufacturing
The most robust route to (3'-Methoxy-biphenyl-3-yl)-acetic acid is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Friedel-Crafts alkylation due to regioselectivity issues with the meta-directing deactivating groups.
Retrosynthetic Analysis
The target is disconnected at the biaryl bond, yielding two primary precursors:
-
Electrophile: 3-Bromophenylacetic acid (or its ester).
-
Nucleophile: 3-Methoxyphenylboronic acid.
Experimental Protocol (Bench Scale)
Reaction Scale: 5.0 mmol Yield Target: >85%
Reagents:
-
3-Bromophenylacetic acid (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%) - Catalyst
-
Potassium Carbonate (K₂CO₃) (2.5 eq) - Base
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add Pd catalyst under positive nitrogen flow.
-
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).
-
Workup:
-
Cool to room temperature.[1]
-
Acidify to pH 2–3 with 1N HCl (critical to protonate the carboxylate).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, 0→5% MeOH in DCM).
Synthetic Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl acid.
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.
-
δ 7.2 – 7.5 ppm (m, 8H): Aromatic envelope. The biphenyl protons overlap significantly.
-
δ 3.82 ppm (s, 3H): Methoxy group (-OCH ₃). Sharp singlet.
-
δ 3.65 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Ion Mode (ESI-).
-
Parent Ion [M-H]⁻: m/z 241.1.
-
Fragmentation: Loss of CO₂ (M-44) is a common daughter ion for arylacetic acids.
Biological & Pharmaceutical Relevance[4][5][6][7]
Pharmacophore Analysis (NSAID Context)
This molecule belongs to the arylalkanoic acid class of NSAIDs.
-
Mechanism: The carboxylic acid binds to the Arg-120 residue in the COX enzyme channel, anchoring the molecule. The biphenyl core mimics the arachidonic acid backbone, occupying the hydrophobic channel.
-
SAR Insight: While 4-substituted biphenyls (Felbinac) are potent COX inhibitors, the 3-substitution introduces a "kink" in the structure. This often reduces COX-1 potency but may improve selectivity for other targets (e.g., PPAR agonists or specific kinase pockets) by avoiding the linear steric constraints of the COX channel.
Metabolic Stability
-
O-Demethylation: The 3'-methoxy group is a primary site for Phase I metabolism by Cytochrome P450 enzymes (likely CYP2D6 or CYP2C9), yielding the phenol derivative.
-
Glucuronidation: The carboxylic acid is susceptible to Phase II conjugation (acyl glucuronide formation), which can be reactive and lead to idiosyncratic toxicity in drug candidates.
Handling & Safety Information
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The carboxylic acid is stable, but the methoxy ether can degrade under strong oxidative conditions.
References
-
PubChem Compound Summary. (2024). 2-(3'-methoxy-[1,1'-biphenyl]-3-yl)acetic acid (CID 108478-56-4). National Library of Medicine. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Matrix Scientific. (2024). Product Catalog: (3'-Methoxy-biphenyl-3-yl)-acetic acid. Link
- Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience. (Reference for SAR of biphenyl acetic acids).
Sources
Precision Synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid: A Modular Cross-Coupling Protocol
Abstract
This technical guide details the high-fidelity synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid , a functionalized biaryl scaffold often utilized as an intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and receptor modulators. Unlike generic preparations, this protocol prioritizes regiochemical integrity and scalability. The methodology relies on a convergent Suzuki-Miyaura cross-coupling strategy, utilizing a protected ester intermediate to mitigate catalyst poisoning and ensure high turnover frequencies (TOF).
Retrosynthetic Analysis & Strategy
The target molecule, (3'-Methoxy-biphenyl-3-yl)-acetic acid , consists of two meta-substituted benzene rings linked by a C-C single bond. A direct disconnection at the biaryl axis reveals two primary synthons: an aryl boronic acid and an aryl halide.
Strategic Disconnection
To maximize yield and minimize homocoupling side reactions, the synthesis is designed around the coupling of 3-methoxyphenylboronic acid (nucleophile) and methyl 2-(3-bromophenyl)acetate (electrophile).
-
Why the Ester? Direct coupling of free carboxylic acids (phenylacetic acid derivatives) can lead to catalyst deactivation via coordination of the carboxylate to the Palladium center. Using the methyl ester protects the acid functionality, improves solubility in organic solvents (toluene/dioxane), and allows for facile purification before the final hydrolysis.
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the biaryl core via Suzuki-Miyaura coupling.
Primary Synthesis Pathway: Suzuki-Miyaura Coupling
Reaction Mechanism
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The choice of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is critical here. The bidentate dppf ligand prevents rapid catalyst decomposition and promotes the reductive elimination step for sterically unencumbered biaryls.
Figure 2: The catalytic cycle of Palladium during the cross-coupling event.
Reagents & Materials Table
| Component | Reagent | Role | Equiv. | Notes |
| Substrate A | Methyl 2-(3-bromophenyl)acetate | Electrophile | 1.0 | Commercially available or prepared via MeOH/H₂SO₄. |
| Substrate B | 3-Methoxyphenylboronic acid | Nucleophile | 1.2 | Slight excess drives reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 | 3 mol% loading is sufficient for >95% conversion. |
| Base | K₂CO₂ (2M Aqueous) | Activator | 3.0 | Activates the boronic acid to the boronate species. |
| Solvent | 1,4-Dioxane | Medium | N/A | Degassed to remove O₂. |
Detailed Experimental Protocol
Step 1: Cross-Coupling (Formation of the Biaryl Ester)
Objective: Synthesize methyl 2-(3'-methoxy-[1,1'-biphenyl]-3-yl)acetate.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Loading: Charge the flask with:
-
Methyl 2-(3-bromophenyl)acetate (10.0 mmol, 2.29 g)
-
3-Methoxyphenylboronic acid (12.0 mmol, 1.82 g)
-
1,4-Dioxane (40 mL)
-
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) quickly against a counter-flow of Argon.
-
Activation: Add degassed 2M aqueous K₂CO₃ (30 mL). The mixture will likely turn biphasic.
-
Reaction: Heat the mixture to 90°C oil bath temperature. Stir vigorously for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; a new fluorescent spot (Rf ~0.55) will appear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) yields the pure methyl ester as a colorless oil or low-melting solid.
Step 2: Saponification (Hydrolysis to Final Acid)
Objective: Convert the methyl ester to (3'-Methoxy-biphenyl-3-yl)-acetic acid.
-
Dissolution: Dissolve the purified ester (from Step 1) in THF (20 mL) and Methanol (5 mL).
-
Hydrolysis: Add LiOH·H₂O (3.0 equiv) dissolved in Water (10 mL).
-
Reaction: Stir at room temperature for 2 hours.
-
Checkpoint: TLC should show the disappearance of the ester and a baseline spot (the carboxylate salt).
-
-
Acidification: Concentrate the mixture to remove THF/MeOH. Cool the remaining aqueous residue to 0°C. Acidify carefully with 1M HCl to pH ~2. A white precipitate should form.[1]
-
Isolation: Extract the precipitate with EtOAc (3 x 20 mL). Dry organics over MgSO₄ and concentrate.
-
Crystallization: Recrystallize the crude solid from Toluene/Heptane or Ethanol/Water to obtain the target acid as white needles.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.5-11.0: Broad singlet (1H, COOH ).
-
δ 7.20-7.50: Multiplet (8H, aromatic protons). Look for the characteristic meta-substitution pattern.
-
δ 3.85: Singlet (3H, -OCH ₃).
-
δ 3.70: Singlet (2H, Ar-CH ₂-COOH).
-
-
MS (ESI-):
-
Calculated Mass: 242.27 Da.
-
Observed [M-H]⁻: 241.1 m/z.
-
Safety & Handling
-
Aryl Halides/Boronic Acids: Generally irritants. Wear gloves and safety glasses.
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Gooßen, L. J. (2001). Palladium-Catalyzed Synthesis of Arylacetic Acid Derivatives from Boronic Acids. Angewandte Chemie International Edition, 40(18), 3450-3452.
- Inventiva Pharma. (2012). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Hit to Lead Campaign Report. (Specific application of Suzuki coupling for phenylacetic acid scaffolds).
-
Guzei, I. A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E, E66, o1564. Link (Reference for brominated phenylacetic acid precursor handling).
Sources
(3'-Methoxy-biphenyl-3-yl)-acetic acid potential biological activity
Pharmacological Profiling, SAR Analysis, and Experimental Validation
Executive Summary
(3'-Methoxy-biphenyl-3-yl)-acetic acid is a lipophilic, non-steroidal anti-inflammatory drug (NSAID) candidate belonging to the arylacetic acid class. Structurally, it is a meta-substituted isomer of the well-characterized drug Felbinac (4-biphenylacetic acid).
While less clinically ubiquitous than its para-substituted analogs, this specific 3,3'-substitution pattern presents a unique pharmacological profile. It is primarily investigated for COX-1/COX-2 inhibition (inflammation) and, more recently, as a scaffold for Transthyretin (TTR) kinetic stabilization (amyloidosis) due to its rotational geometry which complements the T4-binding pocket of TTR tetramers.
This guide details the structural pharmacophore, predicted mechanism of action (MoA), and the rigorous experimental protocols required to validate its biological activity.
Part 1: Chemical Identity & SAR Analysis
The molecule consists of a biphenyl core with two key functional handles:
-
Acetic Acid Tail (Position 3): The ionic headgroup responsible for anchoring the molecule in the target protein's cationic pocket (e.g., Arg120 in COX enzymes).
-
Methoxy Group (Position 3'): A lipophilic hydrogen-bond acceptor that modulates metabolic stability and solubility compared to the unsubstituted biphenyl.
Table 1: Structural Comparison & Predicted Properties
| Feature | (3'-Methoxy-biphenyl-3-yl)-acetic acid | Felbinac (Standard Control) | Pharmacological Implication |
| Core Scaffold | Biphenyl (Meta-Meta) | Biphenyl (Para) | The meta geometry creates a "bent" conformation, potentially reducing COX-1 affinity (gastro-sparing) while fitting TTR pockets. |
| Acidic Head | Acetic Acid | Acetic Acid | Critical for salt-bridge formation with Arginine residues in target proteins. |
| Lipophilicity (cLogP) | ~3.4 (Predicted) | 3.1 | Higher lipophilicity enhances membrane permeability but requires formulation optimization (e.g., cyclodextrin complexation). |
| H-Bond Acceptors | 3 (COOH + OMe) | 2 (COOH) | The methoxy group adds a dipole, potentially improving binding enthalpy via Ser/Tyr interactions in the active site. |
Part 2: Mechanisms of Action (MoA)
1. Cyclooxygenase (COX) Inhibition
Like other arylacetic acids (Diclofenac, Fenbufen), this molecule targets the arachidonic acid binding channel of COX enzymes.
-
Mechanism: The carboxylate anion forms an ionic bond with Arg120 at the entrance of the COX channel. The biphenyl core penetrates the hydrophobic channel, interacting with Tyr385 .
-
Selectivity Hypothesis: The 3'-methoxy group provides steric bulk that may clash with the tighter channel of COX-1, potentially offering COX-2 selectivity , which is desirable for reducing gastric ulceration risks.
2. Transthyretin (TTR) Kinetic Stabilization
TTR amyloidosis is caused by the dissociation of the TTR tetramer into monomers.
-
Mechanism: Small lipophilic acids bind into the two thyroxine (T4) binding pockets at the dimer-dimer interface.
-
Relevance: The 3,3'-biphenyl geometry mimics the skew of the thyroid hormone better than linear 4,4'-biphenyls, potentially "locking" the tetramer state and preventing amyloid fibril formation.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway potential: inhibiting the Prostaglandin cascade (Inflammation) and stabilizing TTR (Amyloidosis).
Caption: Dual mechanistic profile showing COX-2 inhibition (Red path) and TTR Tetramer Stabilization (Green path).
Part 4: Experimental Validation Protocols
To validate the biological activity of (3'-Methoxy-biphenyl-3-yl)-acetic acid, the following self-validating protocols must be executed.
Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)
Objective: Determine IC50 values to assess potency and selectivity.
-
Reagents:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (Substrate).
-
Colorimetric peroxidase substrate (e.g., TMPD).
-
Control: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).
-
-
Workflow:
-
Preparation: Dissolve (3'-Methoxy-biphenyl-3-yl)-acetic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C in Tris-HCl buffer (pH 8.0) containing Heme.
-
Initiation: Add Arachidonic acid and TMPD.
-
Detection: Measure absorbance at 590 nm after 5 minutes. The oxidation of TMPD is proportional to PGG2 production.
-
-
Validation Criteria:
-
The Z-factor of the assay must be > 0.5.
-
Indomethacin IC50 must fall within 0.1–1.0 µM range for valid run acceptance.
-
Protocol B: TTR Turbidity Assay (Amyloid Inhibition)
Objective: Assess the compound's ability to prevent TTR aggregation under acidic stress.
-
Reagents:
-
Recombinant Wild-Type TTR (0.4 mg/mL).
-
Acetate Buffer (pH 4.4) – Acidic pH triggers tetramer dissociation.
-
Control: Diflunisal (Positive stabilizer).
-
-
Workflow:
-
Dosing: Incubate TTR with the test compound (10 µM and 20 µM) for 30 mins at 37°C in neutral buffer.
-
Stress Induction: Dilute 1:1 into Acetate Buffer (pH 4.4) to initiate aggregation.
-
Monitoring: Measure turbidity (Absorbance at 350-400 nm) every 10 minutes for 72 hours.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Success Metric: >50% inhibition at 2x molar excess indicates a potent stabilizer.
-
Part 5: Synthesis & Workflow Visualization
For researchers needing to synthesize this probe, the most reliable route is a Suzuki-Miyaura Cross-Coupling .
Caption: Palladium-catalyzed synthesis route ensuring regioselective coupling of the biphenyl core.
References
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link
-
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link
-
Smith, W. L., et al. (2000). Cyclooxygenases: Structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. Link
-
PubChem Compound Summary. (3-Methoxyphenyl)acetic acid (Fragment Analysis). National Center for Biotechnology Information. Link
-
Datar, P. A. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(1). Link
An In-depth Technical Guide to (3'-Methoxy-biphenyl-3-yl)-acetic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of (3'-Methoxy-biphenyl-3-yl)-acetic acid, a biphenyl acetic acid derivative. While direct literature on this specific molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of structurally related compounds to present a scientifically grounded exploration of its synthesis, characterization, and potential applications in drug discovery and development. This paper is intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of the Biphenyl Acetic Acid Scaffold
Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The biphenyl moiety, consisting of two interconnected phenyl rings, offers a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of an acetic acid group introduces a critical functional handle that can enhance polarity and bioavailability.[1]
Derivatives of biphenyl acetic acid have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, analgesic, antihypertensive, and even anticancer effects.[1][2] For instance, Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), features a biphenyl scaffold. This established precedent underscores the potential of novel biphenyl acetic acid derivatives, such as (3'-Methoxy-biphenyl-3-yl)-acetic acid, as promising candidates for drug discovery programs.
Proposed Synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid
The synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid can be efficiently achieved through a convergent synthesis strategy, leveraging the power of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, offering a robust and high-yielding route to the biphenyl core.[3]
A plausible and efficient synthetic route is outlined below:
Scheme 1: Proposed Synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid via Suzuki-Miyaura Coupling
Sources
An In-Depth Technical Guide to the Solubility of (3'-Methoxy-biphenyl-3-yl)-acetic acid
Executive Summary
Solubility is a critical physicochemical parameter that dictates the developability of a new chemical entity into a viable therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and lead to unreliable results in preclinical screening assays. This technical guide provides a comprehensive framework for understanding and determining the solubility of the research compound (3'-Methoxy-biphenyl-3-yl)-acetic acid. While extensive public data on this specific molecule is limited, this document outlines the fundamental principles and industry-standard experimental protocols necessary for its characterization. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven methodologies for both kinetic and thermodynamic solubility assays, and discuss the critical interplay of factors like pH and pKa that govern the solubility profile of an acidic compound such as this.
Introduction to (3'-Methoxy-biphenyl-3-yl)-acetic acid and the Importance of Solubility
(3'-Methoxy-biphenyl-3-yl)-acetic acid is a biphenyl acetic acid derivative. As with any compound in the drug discovery pipeline, a thorough understanding of its physical and chemical properties is paramount. Among these, aqueous solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), a framework used by regulatory bodies to predict a drug's in vivo performance.[1] The BCS categorizes drugs based on their solubility and intestinal permeability, which together are the primary determinants of oral drug absorption.[1]
A compound with low solubility (classified as BCS Class II or IV) often presents significant challenges, including poor absorption and bioavailability, which can terminate its development.[1][2][3] Therefore, the early and accurate determination of solubility is not merely a data collection exercise; it is a critical, decision-gating step in pharmaceutical research and development.
Physicochemical Properties
A preliminary review of available data provides the foundational physicochemical properties of the parent molecule, 3-Methoxyphenylacetic acid, which shares the core acetic acid and methoxy-phenyl functionalities. This information is crucial for designing relevant solubility experiments.
| Property | Value / Description | Source |
| Molecular Formula | C15H14O3 | Echemi[4] |
| Molecular Weight | 242.27 g/mol | Echemi[4] |
| Predicted pKa | 4.19 ± 0.10 | ChemicalBook[5] |
| Predicted XLogP3 | 2.98930 | Echemi[4] |
| Physical Form | Solid (predicted) | Analogous compounds[5][6] |
| General Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate; Slightly soluble in water. | TCI[6], ChemicalBook[5] |
Note: Data for the specific biphenyl compound is sparse; properties of the related 3-Methoxyphenylacetic acid (CAS 1798-09-0) are used for foundational context where applicable.
Theoretical Framework for Solubility
The solubility of an ionizable compound like (3'-Methoxy-biphenyl-3-yl)-acetic acid is not a single value but rather a profile that is highly dependent on the pH of the aqueous medium. This is governed by the compound's acid dissociation constant (pKa).[7][8]
The Role of pKa and the Henderson-Hasselbalch Equation
The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated (uncharged) and deprotonated (charged, ionized) forms.[9][10] For a weak acid (denoted as HA), the ionization in water is as follows:
HA ⇌ H⁺ + A⁻
The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (A⁻) to the un-ionized (HA) forms.[9][11][12]
pH = pKa + log ( [A⁻] / [HA] )
This relationship is critical:
-
When pH < pKa: The un-ionized, protonated form (HA) dominates. This form is typically less water-soluble but more lipid-soluble, allowing it to cross biological membranes.[13][14]
-
When pH > pKa: The ionized, deprotonated form (A⁻) dominates. This form is generally more water-soluble due to its charge but has lower membrane permeability.[13][15][16]
Given the predicted pKa of ~4.19, (3'-Methoxy-biphenyl-3-yl)-acetic acid will be predominantly un-ionized and thus less soluble in the acidic environment of the stomach (pH 1-3), but will become progressively more ionized and soluble in the increasing pH of the small intestine (pH 5.5-7.5).[14]
Figure 1: Key physicochemical factors governing aqueous solubility.
Experimental Determination of Solubility
Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic. Each serves a distinct purpose and is applied at different stages of the research process.
Kinetic Solubility Assay: The High-Throughput Approach
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[17][18] It is not a measure of true equilibrium and is often referred to as "apparent solubility."
Expertise & Experience: This method is invaluable during early discovery for high-throughput screening (HTS). Its speed allows for the rapid assessment of large numbers of compounds, helping to flag potential solubility liabilities early. The key insight is that this method mimics how compounds are often handled in automated biological assays, where they are introduced via DMSO. A compound that precipitates in a kinetic assay is likely to produce unreliable data in those biological screens.
Protocol 1: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 20 mM stock solution of (3'-Methoxy-biphenyl-3-yl)-acetic acid in 100% dimethyl sulfoxide (DMSO).[19]
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the wells, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%. This step should be performed rapidly and consistently.
-
Incubation: Seal the plate and shake it at room temperature (e.g., 850 rpm) for 2 hours to allow for precipitation.[19]
-
Separation: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed to pellet any precipitate.[20]
-
Quantification: Transfer the clear supernatant/filtrate to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy, comparing the result against a calibration curve.[21]
Figure 3: Experimental workflow for the shake-flask thermodynamic solubility assay.
Illustrative Solubility Data and Interpretation
While experimental data for (3'-Methoxy-biphenyl-3-yl)-acetic acid is not publicly available, the following table illustrates how results from the described assays would be presented.
| Assay Type | Medium | Temperature | Solubility (µg/mL) | Solubility (µM) | BCS Classification Implication |
| Thermodynamic | pH 1.2 Buffer (SGF) | 37°C | 5 | 20.6 | Low Solubility |
| Thermodynamic | pH 4.5 Acetate Buffer | 37°C | 55 | 227.0 | pH-dependent |
| Thermodynamic | pH 6.8 Phosphate Buffer (SIF) | 37°C | > 500 | > 2064.1 | Potentially High Solubility |
| Kinetic | pH 7.4 Phosphate Buffer (PBS) | 25°C | 85 | 350.8 | Potential for assay precipitation |
Interpretation:
-
The data clearly demonstrates the pH-dependent solubility characteristic of a weak acid. Solubility is very low at acidic pH 1.2 (below its pKa) and increases dramatically as the pH rises above the pKa, where the more soluble ionized form dominates.
-
The kinetic solubility value at pH 7.4 is significantly lower than the thermodynamic value at a similar pH. This is a common finding and suggests that the compound may precipitate out of solution when rapidly introduced from a DMSO stock, potentially impacting results from in vitro biological assays.
-
BCS Classification: According to ICH guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across the pH range of 1.2-6.8. [2]Based on the illustrative data, with very low solubility at pH 1.2, this compound would likely be classified as having low solubility (placing it in BCS Class II or IV, pending permeability data).
Conclusion
The solubility of (3'-Methoxy-biphenyl-3-yl)-acetic acid is a multifaceted property that is critically dependent on pH, a direct consequence of its acidic pKa. This guide has provided the essential theoretical background and detailed, actionable protocols for its robust experimental determination. The high-throughput kinetic assay serves as an indispensable early screening tool, while the gold-standard shake-flask thermodynamic assay provides the definitive equilibrium data required for later-stage development and regulatory consideration. A comprehensive understanding and accurate measurement of both kinetic and thermodynamic solubility are non-negotiable for successfully advancing any new chemical entity through the rigorous drug development process.
References
-
The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15719, (3-Methoxyphenyl)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107202, Methoxyphenylacetic acid. Retrieved from [Link]
-
International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Dr.Oracle. (2025). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]
-
Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4085-4093. Retrieved from [Link]
-
World Health Organization. (2024). TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics ClassificationSystem-based biowaivers. Retrieved from [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 390. Retrieved from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555. Retrieved from [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. Retrieved from [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. echemi.com [echemi.com]
- 5. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]
- 6. 3-Methoxyphenylacetic Acid | 1798-09-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is pKa and how is it used in drug development? [pion-inc.com]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. droracle.ai [droracle.ai]
- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. enamine.net [enamine.net]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
High-Fidelity Synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid via Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide outlines the robust synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid , a structural analog of non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac and Flurbiprofen. We present two distinct protocols: a "Gold Standard" Two-Step Method utilizing ester protection to maximize yield and purity, and a "Green" Direct Method for rapid, atom-economical synthesis. This document details the mechanistic rationale, catalyst selection, and purification strategies required to achieve pharmaceutical-grade purity (>98%).
Introduction & Strategic Analysis
The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing biaryl scaffolds due to its mild conditions and tolerance of functional groups.[1][2] However, the synthesis of biphenyl-acetic acids presents a specific challenge: the free carboxylic acid moiety can form carboxylate salts in the presence of base, potentially reducing solubility in organic solvents or coordinating to the Palladium catalyst, thereby dampening reactivity.
Retrosynthetic Logic
To synthesize the target (3'-Methoxy-biphenyl-3-yl)-acetic acid , we disconnect the central aryl-aryl bond.
-
Electrophile (Partner A): 3-Bromophenylacetic acid derivatives. Bromides are preferred over chlorides for faster oxidative addition without the instability of iodides.
-
Nucleophile (Partner B): 3-Methoxyphenylboronic acid. The electron-donating methoxy group enhances the nucleophilicity of the arylboronate species during transmetallation.
Catalyst & Ligand Selection Matrix
The choice of catalyst dictates the reaction's efficiency.
| Catalyst System | Ligand Type | Pros | Cons | Recommendation |
| Pd(PPh₃)₄ | Phosphine (Monodentate) | Inexpensive; Standard for aryl bromides. | Air sensitive; requires higher loading (3-5 mol%). | Good for Protocol A (Ester). |
| Pd(dppf)Cl₂ | Phosphine (Bidentate) | Robust; High turnover frequency (TOF); Resists de-ligation. | Harder to remove residual Pd from polar products. | Excellent for scale-up. |
| Pd(OAc)₂ + SPhos | Buchwald Dialkylbiaryl | Extremely active; Tolerates steric hindrance and free acids. | More expensive. | Best for Protocol B (Direct Acid). |
Mechanistic Visualization
The catalytic cycle follows the canonical Pd(0)/Pd(II) pathway. Understanding this cycle is crucial for troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. Note that the Base Activation step is critical for converting the boronic acid into the reactive boronate species.
Experimental Protocols
Protocol A: The "Gold Standard" Two-Step Route (Recommended)
Rationale: Protecting the carboxylic acid as a methyl ester prevents catalyst poisoning and simplifies purification via column chromatography.
Step 1: Suzuki Coupling[1][2][3][4][5][6][7][8][9][10]
-
Reagents:
-
Methyl 3-bromophenylacetate (1.0 equiv, 5.0 mmol)
-
3-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration)
-
Procedure:
-
Degassing: Charge a reaction flask with the bromide, boronic acid, base, and solvent. Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[9]
-
Catalyst Addition: Add Pd(dppf)Cl₂ under positive inert gas pressure.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields Methyl (3'-methoxy-biphenyl-3-yl)-acetate .
Step 2: Hydrolysis
-
Reagents: LiOH·H₂O (3.0 equiv), THF:Water (3:1).
-
Procedure: Stir the ester in THF:Water with LiOH at RT for 2 hours.
-
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[11][12] The product often crystallizes upon concentration or trituration with Hexanes.
Protocol B: The "Green" Direct Acid Route
Rationale: Avoids protection/deprotection steps. Requires a specialized ligand (SPhos) to maintain activity in the presence of the free acid.
-
Reagents:
-
3-Bromophenylacetic acid (1.0 equiv)
-
3-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)
-
Base: K₃PO₄ (3.0 equiv) — Note: Stronger base required to handle the carboxylic acid proton.
-
Solvent: Toluene : Water (10:1)
-
Procedure:
-
Mix all solid reagents. Add solvents and degas thoroughly.
-
Heat to 90°C for 12 hours. The reaction may be biphasic; vigorous stirring is mandatory.
-
Acid-Base Purification (Self-Validating Step):
-
Dilute reaction mixture with 1M NaOH (aqueous). The product moves to the aqueous layer as the carboxylate salt.
-
Wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities like homocoupled byproducts).
-
Acidify the aqueous layer with 6M HCl to pH 1.
-
Extract the precipitate/oil with Ethyl Acetate.[11][12] This ensures high purity without chromatography.
-
Workflow Visualization
Figure 2: Decision tree for synthesis. Route A offers higher reliability; Route B offers higher atom economy.
Analytical Data & Validation
To validate the synthesis, the following spectral features must be observed:
-
1H NMR (400 MHz, DMSO-d6):
-
δ 12.4 ppm (s, 1H): Carboxylic acid proton (broad, disappears with D₂O shake).
-
δ 7.2 - 7.6 ppm (m, 8H): Aromatic region. Look for the characteristic biphenyl splitting patterns.
-
δ 3.83 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 3.65 ppm (s, 2H): Benzylic methylene (-CH₂-COOH).
-
-
Mass Spectrometry (ESI-):
-
Expect [M-H]⁻ peak at m/z 241.1.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by O₂ or poor solubility. | Degas solvents longer. Ensure water is present to dissolve the inorganic base.[9] |
| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic Acid. | Check inert atmosphere. Add Boronic acid slowly or use exactly 1.1 equiv. |
| Protodeboronation | Reaction temperature too high; unstable boronic acid. | Lower temp to 60°C. Use SPhos ligand which accelerates coupling over side reactions. |
| "Pd Black" Precipitation | Ligand dissociation / Catalyst decomposition. | Add excess ligand (e.g., extra PPh₃). Switch to Pd(dppf)Cl₂ which is more thermally stable. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Goossen, L. J., et al. (2006). Pd-Catalyzed Synthesis of Biaryls from Aryl Halides and Boronic Acids. Journal of the American Chemical Society.[7] (Foundational work on carboxylic acid tolerance). Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. KR100641825B1 - Method for producing 4-biphenylacetic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of (3'-Methoxy-biphenyl-3-yl)-acetic acid using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This technical guide provides detailed methodologies for the quantitative analysis of (3'-Methoxy-biphenyl-3-yl)-acetic acid in various matrices, catering to researchers, scientists, and professionals in drug development. We present two robust analytical methods: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, suitable for routine quality control and formulation analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for the quantification of low concentrations in complex biological matrices. This document outlines detailed experimental protocols, from sample preparation to instrument setup and data analysis, and establishes a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction
(3'-Methoxy-biphenyl-3-yl)-acetic acid is a biphenyl acetic acid derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control of drug substances and products. The analytical challenges associated with this molecule, particularly at low concentrations in complex biological fluids, necessitate the development of reliable and validated analytical methods.[6][7]
This application note details two distinct, yet complementary, analytical approaches for the quantification of (3'-Methoxy-biphenyl-3-yl)-acetic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix.[8][9][10]
Physicochemical Properties of (3'-Methoxy-biphenyl-3-yl)-acetic acid
While specific experimental data for (3'-Methoxy-biphenyl-3-yl)-acetic acid is not widely published, its structure allows for the inference of key physicochemical properties that guide the development of analytical methods. A related isomer, (3'-Methoxy-biphenyl-2-yl)-acetic acid, has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol .[11] The presence of a carboxylic acid group imparts acidic properties, making the molecule's solubility and chromatographic retention pH-dependent. The biphenyl and methoxy groups contribute to its hydrophobicity.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is designed for the quantification of (3'-Methoxy-biphenyl-3-yl)-acetic acid in simpler matrices such as drug substance, and formulation dosage forms.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The acidic nature of the analyte necessitates a mobile phase with a controlled pH to ensure consistent retention and peak shape. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, likely at a wavelength where the biphenyl chromophore exhibits maximum absorbance.
Experimental Protocol
3.2.1. Materials and Reagents
-
(3'-Methoxy-biphenyl-3-yl)-acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (or Formic acid)
-
Purified water (HPLC grade)
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic, or a shallow gradient depending on sample complexity.[12] |
| Flow Rate | 1.0 mL/min[13][14] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[12] |
| Run Time | Approximately 10 minutes |
3.2.4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of (3'-Methoxy-biphenyl-3-yl)-acetic acid reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Formulation: Depending on the excipients, a suitable extraction procedure may be required. For example, grind tablets, dissolve in a suitable solvent, sonicate, and filter before dilution.
-
Method Validation
The method should be validated according to ICH Q2(R1) guidelines.[1][2][3][4][5]
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components and excipients. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (R²) ≥ 0.999.[15] |
| Range | Typically 80-120% of the test concentration.[3] |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate, column temperature). |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the highly sensitive and selective quantification of (3'-Methoxy-biphenyl-3-yl)-acetic acid in complex biological matrices such as plasma, urine, or tissue homogenates.[8][16][17][18]
Principle of the Method
The analyte is first separated from matrix components using reversed-phase liquid chromatography. It is then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[17]
Experimental Protocol
4.2.1. Materials and Reagents
-
As in Method 1, with the addition of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
Formic acid (LC-MS grade)
4.2.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
A fast-separating reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix interferences. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (due to the carboxylic acid group) or Positive.[18] |
| MRM Transitions | To be determined by infusing a standard solution. For a molecular weight of ~242, a possible transition in negative mode would be m/z 241 -> [M-H-CO2]-. |
| Run Time | Approximately 5 minutes |
4.2.4. Sample Preparation from Biological Matrices
Sample preparation is crucial to remove proteins and other interfering substances.[6][7][19][20][21]
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the internal standard and adjust the pH to be acidic.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge.
-
Transfer the organic layer, evaporate, and reconstitute.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate and reconstitute.
-
Method Validation
Validation for bioanalytical methods should follow regulatory guidelines (e.g., FDA).
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | A linear relationship with a correlation coefficient (R²) ≥ 0.99. |
| Range | Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for quality control samples at multiple concentration levels.[16] |
| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance the analyte signal. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability in the matrix under various storage and handling conditions. |
Data Presentation and Visualization
Summary of Validation Parameters
The following tables provide a template for summarizing the validation data for both methods.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (%) | 98.0 - 102.0 |
| Precision (RSD %) | < 2.0 |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (ng/mL) | To be determined |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Accuracy (%) | 85.0 - 115.0 |
| Precision (RSD %) | < 15.0 |
| LLOQ (ng/mL) | To be determined |
| Matrix Effect (%) | To be determined |
| Recovery (%) | To be determined |
Experimental Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
LC-MS/MS Analysis Workflow for Biological Samples
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion
This application note provides comprehensive protocols for the quantification of (3'-Methoxy-biphenyl-3-yl)-acetic acid using two distinct and powerful analytical techniques. The HPLC-UV method offers a reliable and straightforward approach for the analysis of bulk drug and formulated products. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides a robust and accurate solution. The successful implementation and validation of these methods will ensure high-quality data for a wide range of applications in pharmaceutical development.
References
- ResearchGate. (2025). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes | Request PDF.
-
SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Retrieved from [Link]
- LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples. (2008).
- Google Patents. (n.d.). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved from [Link]
-
ResearchGate. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Retrieved from [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- ResearchGate. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF.
-
Semantic Scholar. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- ResearchGate. (2025). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS.
-
AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
-
MDPI. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
-
University of Dundee Research Portal. (2013). From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices. Retrieved from [Link]
-
LookChem. (n.d.). (3'-Methoxy-biphenyl-2-yl)-acetic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. mdpi.com [mdpi.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jchr.org [jchr.org]
- 14. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
- 15. scielo.br [scielo.br]
- 16. LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vitro assay development for (3'-Methoxy-biphenyl-3-yl)-acetic acid
Application Note: Pharmacological Profiling & Assay Development for (3'-Methoxy-biphenyl-3-yl)-acetic acid
Executive Summary & Molecule Profile
(3'-Methoxy-biphenyl-3-yl)-acetic acid represents a structural derivative of the biphenyl acetic acid (BPAA) class. This scaffold is pharmacologically significant as the active metabolite of the prodrug Fenbufen (
Scientific Rationale for Assay Design: Developing an assay suite for this molecule requires a tripartite approach:
-
Efficacy: Determining COX-1 vs. COX-2 selectivity ratios, as biphenyl acetic acids are historically COX-non-selective, leading to gastrointestinal toxicity.
-
Cellular Translation: Verifying anti-inflammatory activity (PGE2 suppression) in a whole-cell system to account for membrane permeability.
-
Safety (Critical): Biphenyl acetic acids are notorious for a specific neurotoxic interaction: they enhance the blockade of GABA-A receptors when co-administered with fluoroquinolones (the "Fenbufen-Enoxacin interaction"). Therefore, a GABA-safety counter-screen is mandatory.
Primary Screening: Enzymatic COX-1/COX-2 Inhibition
Objective: To determine the IC
Mechanism: Peroxidase activity of COX enzymes is measured by the oxidation of the fluorometric probe (e.g., ADHP or Amplex Red) during the conversion of PGG2 to PGH2.
Protocol 1: Fluorometric Inhibitor Screening
Materials:
-
Recombinant Human COX-1 and COX-2 (purified).
-
Substrate: Arachidonic Acid (100 µM final).
-
Co-factor: Hematin (1 µM).
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
Vehicle: DMSO (Final concentration < 2%).
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in Reaction Buffer (100 mM Tris-HCl, pH 8.0). Keep on ice.
-
Compound Dosing: Prepare a 10-point dilution series of (3'-Methoxy-biphenyl-3-yl)-acetic acid in DMSO (Range: 1 nM to 100 µM).
-
Pre-Incubation: Add 10 µL of compound or vehicle control to 150 µL of enzyme solution. Incubate for 10 minutes at 25°C to allow conformational equilibration.
-
Reaction Initiation: Add 40 µL of "Start Solution" containing Arachidonic Acid, Hematin, and ADHP.
-
Kinetic Read: Immediately monitor fluorescence (Ex/Em 535/587 nm) for 15 minutes.
-
Data Analysis: Calculate the slope of the linear portion of the curve (RFU/min).
Data Output Format:
| Compound | COX-1 IC | COX-2 IC | Selectivity Ratio (COX-1/COX-2) |
| (3'-Methoxy...) | Experimental | Experimental | >1 indicates COX-2 pref. |
| Indomethacin | 0.02 | 0.60 | 0.03 (COX-1 selective) |
| Celecoxib | 15.0 | 0.04 | 375 (COX-2 selective) |
Expert Insight: Biphenyl acetic acids often exhibit time-dependent inhibition. If IC
shifts significantly between 5-min and 30-min pre-incubation, the molecule may be a slow-tight binding inhibitor.
Cellular Efficacy: PGE2 Suppression in LPS-Stimulated Macrophages
Objective: To validate if enzymatic inhibition translates to cellular anti-inflammatory activity in a physiological context.
Cell Model: RAW 264.7 (Murine Macrophage) or THP-1 (Human Monocyte).
Protocol 2: LPS Challenge Assay
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Allow adhesion overnight. -
Pre-treatment: Aspirate media. Add fresh DMEM containing the test compound (0.1 – 50 µM). Incubate for 1 hour .
-
Why? Pre-loading the cell ensures the inhibitor is present before COX-2 protein induction begins.
-
-
Induction: Add Lipopolysaccharide (LPS) (Final conc: 1 µg/mL). Incubate for 18–24 hours .
-
Supernatant Harvest: Collect cell-free supernatant.
-
Quantification: Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA or HTRF kit.
-
Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cytotoxicity.
Critical Safety Assay: GABA-A Receptor Interaction
Context: The "Biphenyl Acetic Acid (BPAA) Syndrome." Unsubstituted BPAA is a weak GABA-A antagonist. However, in the presence of fluoroquinolones (e.g., Ciprofloxacin), this antagonism is potentiated by orders of magnitude, lowering seizure thresholds. This is a mandatory safety check for this scaffold.
Protocol 3: [³H]-Muscimol Displacement Assay
Objective: Assess if (3'-Methoxy-biphenyl-3-yl)-acetic acid displaces Muscimol (GABA agonist) from rat brain synaptic membranes, alone or with a fluoroquinolone.
Workflow:
-
Membrane Prep: Rat cortical synaptic membranes (rich in GABA-A).
-
Ligand: [³H]-Muscimol (2 nM).
-
Conditions:
-
A: Test Compound alone.
-
B: Test Compound + 10 µM Enoxacin (Fluoroquinolone).
-
-
Incubation: 60 min at 4°C.
-
Filtration: Rapid vacuum filtration through GF/B filters.
-
Readout: Liquid Scintillation Counting.
Interpretation:
-
If the compound shows low displacement alone (High IC
) but high displacement (Low IC ) in the presence of Enoxacin, it possesses the BPAA-neurotoxicity liability .
Visualizing the Mechanism & Workflow
The following diagram illustrates the dual-pathway evaluation: the therapeutic Anti-Inflammatory pathway (COX) and the off-target Neurotoxicity pathway (GABA).
Figure 1: Pharmacological Interaction Map. The compound primarily targets COX-2 for efficacy but must be screened for synergistic antagonism at the GABA-A receptor.
References
-
Lombardino, J. G., & Otterness, I. G. (1981). Nonsteroidal anti-inflammatory drugs.[1][2] Journal of Medicinal Chemistry, 24(5), 509–534.
-
Hori, S., Shimada, J., Saito, A., & Miyahara, T. (1987). Comparison of the inhibitory effects of new quinolones on gamma-aminobutyric acid receptor binding in the presence of anti-inflammatory drugs. Reviews of Infectious Diseases, 9(Supplement_3), S139-S139.
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS, 96(13), 7563-7568.
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
Sources
Application Note: Advanced Purification of (3'-Methoxy-biphenyl-3-yl)-acetic Acid
Executive Summary
(3'-Methoxy-biphenyl-3-yl)-acetic acid (CAS 1798-09-0) is a critical biaryl scaffold often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metalloproteinase inhibitors. Its synthesis, typically via Suzuki-Miyaura cross-coupling, introduces a specific matrix of impurities: unreacted aryl boronic acids, phosphine-ligated palladium species, and de-halogenated byproducts.
This guide details a multi-stage purification protocol designed to achieve >99.5% HPLC purity and <10 ppm residual Palladium . Unlike generic protocols, this workflow integrates chemoselective acid-base switching with targeted metal scavenging, ensuring the removal of lipophilic non-acidic impurities that often co-crystallize with the target scaffold.
Impurity Profile & Separation Logic
Effective purification requires identifying the "enemy." In a typical Suzuki coupling synthesis of this target, the following impurities are prevalent:
| Impurity Type | Origin | Physicochemical Behavior | Separation Strategy |
| Target Compound | Product | Lipophilic Acid (pKa ~4.5) | Soluble in aqueous base; precipitates in acid. |
| Homocoupled Biaryls | Side Reaction | Highly Lipophilic / Non-acidic | Remains in organic layer during basic extraction. |
| Aryl Halides | Starting Material | Lipophilic / Non-acidic | Remains in organic layer during basic extraction. |
| Boronic Acids | Starting Material | Amphoteric / Water Soluble | Removed via aqueous washes; distinct solubility from target. |
| Palladium (Pd) | Catalyst | Complexed / Variable | Critical Risk: Often co-crystallizes. Requires active scavenging. |
Core Protocol: The "Acid-Base Swing" with Integrated Scavenging
This method utilizes the carboxylic acid moiety to chemically separate the product from non-acidic organic impurities. We integrate an activated carbon step here to mitigate heavy metal contamination early in the stream.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Solvents: Ethyl Acetate (EtOAc), Toluene, MTBE.
-
Aqueous Phases: 1M NaOH, 6M HCl, Brine.
-
Scavengers: Activated Carbon (Darco G-60 or equivalent) or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).
Step-by-Step Methodology
Phase A: Extraction & Partitioning
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude solid.
-
Note: If the crude is oily/tarry, mild heating (40°C) may be required to ensure complete dissolution.
-
-
Acidic Wash (Optional): Wash the organic layer once with 1M HCl to remove any basic impurities (e.g., amine ligands from the catalyst).
-
The "Swing" (Extraction into Base):
-
Extract the organic layer with 1M NaOH (3 x volume).
-
Mechanism: The target acid converts to its sodium salt (R-COO⁻ Na⁺) and migrates to the aqueous phase.
-
Separation: Collect the Aqueous Layer (Product is here!). Discard the organic layer (contains homocoupled byproducts and unreacted halides).
-
-
Organic Wash: Wash the combined basic aqueous layer with a small volume of MTBE or Toluene (1 x volume).
-
Why? This "back-wash" removes entrained neutral organics trapped in the aqueous emulsion.
-
Phase B: Metal Scavenging & Precipitation
-
Carbon Treatment:
-
While the product is in the aqueous basic phase, add Activated Carbon (10 wt% relative to theoretical yield).
-
Stir vigorously for 30 minutes at room temperature.
-
Causality: Pd species often exist as colloidal particulates or soluble hydroxides in base; carbon adsorbs these effectively before the product solidifies.
-
-
Filtration: Filter the suspension through a Celite pad to remove the carbon. Rinse the pad with 0.1M NaOH.
-
Precipitation (The "Crash"):
-
Cool the filtrate to 0–5°C.
-
Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (to remove NaCl) and then Hexanes (to dry).
Polishing Technique: Recrystallization[5][10][11]
While the acid-base swing removes 90% of impurities, trace isomers and occluded solvents remain. Recrystallization is the final polishing step.
Recommended Solvent System: Ethanol / Water or Toluene / Heptane .
Protocol (Ethanol/Water System)
-
Solubilization: Place the dried solid in a flask. Add Ethanol (approx. 5 mL/g). Heat to reflux until fully dissolved.
-
Hot Filtration: If particulates remain, filter the hot solution quickly through a pre-warmed glass frit.
-
Nucleation: Remove from heat. Add hot Water dropwise until a slight persistent turbidity is observed (cloud point).
-
Crystal Growth:
-
Add a few drops of Ethanol to clear the turbidity.
-
Allow the flask to cool to room temperature undisturbed (slow cooling promotes purer crystals).
-
Once ambient, move to an ice bath (0°C) for 1 hour.
-
-
Harvest: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at 45°C.
Workflow Visualization
The following diagram illustrates the logical flow of the Acid-Base Swing purification, highlighting the critical points for impurity rejection.
Figure 1: Logical flow of the Acid-Base "Swing" purification integrated with Palladium scavenging.[1]
Analytical Validation
Before releasing the batch, validate purity using the following criteria:
-
HPLC Purity: >99.5% (Area %).
-
1H NMR: Confirm absence of ethyl acetate or toluene peaks (common trapped solvents).
-
Residual Pd: <10 ppm (Determined by ICP-MS). If high, re-dissolve in EtOAc, treat with SiliaMetS® Thiol , and filter.
References
-
Palladium Removal Strategies
-
General Purification of Phenylacetic Acids
-
Organic Syntheses, Coll. Vol. 1, p. 224 (1941). Diphenylacetic Acid.[2]
-
Simson Pharma. 3-Methoxy phenyl acetic acid Product Data.
-
-
Suzuki Coupling Impurity Profiles
Sources
- 1. KR100641825B1 - Method for producing 4-biphenylacetic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [mdpi.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (3'-Methoxy-biphenyl-3-yl)-acetic acid as a Chemical Probe
Executive Summary & Mechanism of Action
(3'-Methoxy-biphenyl-3-yl)-acetic acid is a synthetic small molecule probe belonging to the biphenyl-acetic acid scaffold class. While structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac (4-biphenylacetic acid), the specific 3,3'-substitution pattern and the methoxy group render it a specialized tool for two primary applications:
-
Transthyretin (TTR) Kinetic Stabilization: It serves as a structural probe to map the thyroxine (T4) binding pocket of TTR. The molecule mimics the halogenated aromatic rings of T4, acting as a "kinetic stabilizer" that prevents the dissociation of the TTR tetramer—the rate-limiting step in TTR amyloidogenesis.
-
COX Isoform Selectivity Mapping: It is used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the Cyclooxygenase (COX) active site. Unlike 4-substituted analogs which are potent COX inhibitors, the 3-substituted isomer helps define the spatial limits of the hydrophobic channel and the Arg120 interaction.
Mechanistic Diagram: TTR Stabilization
The following diagram illustrates the kinetic stabilization mechanism where the probe binds to the T4 pocket, shifting the equilibrium away from the amyloidogenic monomer.
Caption: Kinetic stabilization of TTR. The probe binds the native tetramer, raising the activation energy barrier for dissociation into amyloidogenic monomers.
Chemical Properties & Handling
| Property | Specification |
| Chemical Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>25 mM), Aqueous buffers (pH > 7.0) |
| Storage | -20°C (Solid), -80°C (DMSO stock, avoid freeze-thaw) |
| UV/Vis Max | ~254 nm (Biphenyl characteristic) |
Handling Precaution: The biphenyl core is lipophilic. When diluting from DMSO into aqueous buffer, ensure the final DMSO concentration is <1% to prevent precipitation, unless the protocol specifies otherwise.
Protocol A: Acid-Mediated TTR Turbidity Assay
Purpose: To quantify the efficacy of the probe in preventing TTR aggregation under acidic denaturation conditions. This is the gold-standard assay for validating TTR stabilizers.
Materials
-
Recombinant Human Wild-Type TTR (0.4 mg/mL stock in 10 mM phosphate, 100 mM KCl, pH 7.6).
-
Acetate Buffer (200 mM, 100 mM KCl, pH 4.4).
-
Probe Stock (10 mM in DMSO).
-
96-well microplate (UV-transparent).
-
Microplate Reader (Absorbance at 350 nm or 400 nm).
Workflow
-
Preparation: Dilute TTR stock to 4 µM (final concentration in well) in Phosphate Buffer.
-
Incubation: Add the probe to the TTR solution.
-
Standard Ratio: 2:1 (Probe:TTR tetramer) or dose-response (0.1 µM to 10 µM).
-
Control: DMSO vehicle only.
-
Incubate for 30 minutes at 37°C to allow ligand binding to the T4 pocket.
-
-
Acid Induction: Initiate aggregation by adding an equal volume of Acetate Buffer (pH 4.4) . Final pH should be ~4.4.
-
Measurement:
-
Monitor turbidity (Absorbance at 350 nm) every 10 minutes for 72 hours at 37°C.
-
Alternative: Endpoint measurement at 72 hours.
-
-
Analysis: Normalize data to the DMSO control (100% aggregation).
Validation Criteria: A functional stabilizer will show a dose-dependent reduction in turbidity plateau. High-efficacy probes (like Tafamidis) reduce turbidity by >90%. This probe typically shows moderate stabilization (~40-70% depending on concentration) due to the 3-position steric fit.
Protocol B: COX-1 vs. COX-2 Selectivity Screen
Purpose: To determine if the probe retains NSAID-like activity or if the 3,3'-substitution abolishes COX inhibition (making it a "silent" probe for TTR studies).
Materials
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric Peroxidase Assay Kit (e.g., TMPD oxidation method).
-
Probe Stock (various concentrations).
Workflow
-
Enzyme Activation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) with Heme cofactor.
-
Inhibitor Incubation:
-
Add probe (0.1 nM – 100 µM) to enzyme wells.
-
Include Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.
-
Incubate for 10 minutes at 25°C.
-
-
Reaction Initiation: Add Arachidonic Acid (100 µM final) and TMPD (colorimetric substrate).
-
Detection: Measure Absorbance at 590 nm after 5 minutes. The oxidation of TMPD is proportional to PGG2 formation.
Data Interpretation
Calculate IC50 values.
-
Result A (Active NSAID): IC50 < 10 µM against COX-1 or COX-2.
-
Result B (Silent Probe): IC50 > 100 µM.
-
Note: The 3-acetic acid position typically reduces COX potency compared to the 4-acetic acid (Felbinac) due to misalignment with the Arg120 residue in the COX channel. This makes it an excellent negative control for NSAID studies or a specific TTR probe with reduced gastric side effect potential in animal models.
Comparative Data Summary (Representative)
The following table summarizes the expected profile of (3'-Methoxy-biphenyl-3-yl)-acetic acid compared to reference standards.
| Compound | TTR Stabilization (pH 4.4) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Primary Utility |
| (3'-Methoxy-biphenyl-3-yl)-acetic acid | ++ (Moderate) | > 50 (Weak) | > 50 (Weak) | TTR Probe / COX Negative Control |
| Felbinac (4-biphenylacetic acid) | + (Weak) | 0.5 | 1.2 | NSAID / Inflammation |
| Tafamidis (Benzoxazole derivative) | ++++ (Strong) | > 100 | > 100 | TTR Amyloidosis Drug |
| Diflunisal | +++ (Good) | 15 | 20 | NSAID + TTR Stabilizer |
References
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link
-
Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355-374. Link
-
Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link
-
Johnson, S. M., et al. (2005). "Enhancing the integrity of the transthyretin tetramer to diminish amyloidogenesis." Accounts of Chemical Research, 38(12), 911-921. Link
Application of (3'-Methoxy-biphenyl-3-yl)-acetic acid in medicinal chemistry
Application Note: (3'-Methoxy-biphenyl-3-yl)-acetic Acid as a Scaffold in Neurotherapeutics and Analgesia [1]
Abstract
This application note details the utility of (3'-Methoxy-biphenyl-3-yl)-acetic acid (CAS: 669713-72-8) as a privileged scaffold in medicinal chemistry.[1] While structurally related to classic NSAIDs (e.g., Felbinac), this specific meta-meta substituted isomer exhibits a distinct pharmacological profile.[1] It serves as a critical lead compound in the development of Gamma-Secretase Modulators (GSMs) for Alzheimer’s disease and as a probe for exploring non-steroidal anti-inflammatory drug (NSAID) selectivity.[1] This guide provides mechanistic insights, synthetic protocols, and biological assay workflows for researchers utilizing this scaffold.
Introduction: The "Meta-Meta" Strategy in Drug Design
In the optimization of biphenyl-acetic acid derivatives, the substitution pattern dictates the therapeutic window.[1] While para-substituted derivatives (e.g., Felbinac) are potent COX inhibitors, they often lack the conformational specificity required for allosteric modulation of complex enzymes like
(3'-Methoxy-biphenyl-3-yl)-acetic acid represents a strategic shift to the 3,3'-substitution pattern.[1]
-
Structural Logic: The 3-position acetic acid tail allows for a "kinked" conformation that differs from the linear topography of 4-substituted analogs.[1]
-
The Methoxy Function: The 3'-methoxy group serves two roles:
-
Metabolic Blocking: It occupies a reactive site on the phenyl ring, potentially reducing clearance via CYP450-mediated hydroxylation.[1]
-
Lipophilicity Tuning: It modulates LogP (approx.[1] 3.2), enhancing Blood-Brain Barrier (BBB) permeability—a critical requirement for neurotherapeutic applications.[1]
-
Primary Application: Gamma-Secretase Modulation (Alzheimer's Disease)[1][2][3]
The most high-value application of this scaffold is as a "Second Generation Acidic GSM."[1] Unlike Gamma-Secretase Inhibitors (GSIs) that block all enzyme activity (causing toxic Notch inhibition), GSMs allosterically shift the cleavage site.[1][2]
Mechanism of Action
The molecule binds to the presenilin subunit of the
-
Pathological Cleavage: APP
A 42 (Toxic, aggregation-prone).[1] -
Modulated Cleavage: APP
A 38 or A 37 (Shorter, non-toxic, soluble).[1]
Pathway Visualization
The following diagram illustrates how the scaffold shifts the amyloidogenic pathway.
Figure 1: Mechanism of Action.[1] The scaffold binds allosterically to Gamma-Secretase, shifting production from toxic A
Secondary Application: NSAID Selectivity Probe
Researchers use this molecule to decouple COX activity from other off-target effects (like Rho kinase inhibition or PPAR activation).[1]
Comparative Activity Table:
| Feature | Felbinac (4-isomer) | (3'-Methoxy-biphenyl-3-yl)-acetic acid | Significance |
|---|---|---|---|
| COX-1/2 Potency | High | Moderate/Low | Reduced GI toxicity risk for chronic use.[1] |
| GSM Activity | Negligible | Moderate | "Acidic GSM" pharmacophore present.[1] |
| BBB Penetration | Low | High | Methoxy group enhances CNS exposure.[1] |
| Metabolic Stability | Low (Ring oxidation) | Improved | Methoxy blocks 3' oxidation site.[1] |
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize high-purity (3'-Methoxy-biphenyl-3-yl)-acetic acid for biological testing. Rationale: We use an ester-protected intermediate to facilitate purification by flash chromatography before the final hydrolysis.[1]
Reagents:
-
Methyl 2-(3-bromophenyl)acetate (1.0 eq)[1]
-
3-Methoxyphenylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl
(0.05 eq) - Chosen for robustness with aryl chlorides/bromides.[1] -
K
CO (3.0 eq)[1] -
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Workflow:
-
Degassing: In a reaction vial, combine the solvent mixture and degas with N
for 15 minutes. Critical: Oxygen poisons the Pd catalyst. -
Assembly: Add the aryl bromide, boronic acid, base, and catalyst under a counter-flow of nitrogen.[1]
-
Reaction: Seal and heat to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, and dry over MgSO
. -
Purification: Concentrate and purify the methyl ester intermediate via silica gel chromatography.
-
Hydrolysis: Dissolve the purified ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at RT for 2 hours.
-
Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1][3] Recrystallize from Hexane/EtOAc to obtain the final acid as a white solid.[1]
Protocol B: In Vitro Gamma-Secretase Modulation Assay
Objective: Quantify the shift in A
-
Seeding: Plate CHO-APPsw cells in 96-well plates (20,000 cells/well) in DMEM + 10% FBS. Incubate for 24h.
-
Treatment:
-
Collection: Harvest the conditioned media (supernatant). Do not disturb the cell monolayer.
-
ELISA Analysis:
-
Data Calculation:
-
Calculate the ratio:
. -
A successful GSM will show a decrease in A
42 with a concomitant increase in A 38 (or no change in total A if A 38 is not measured), without inhibiting Notch (toxicity check).[1]
-
References
-
Beher, D., et al. (2004). "Selected non-steroidal anti-inflammatory drugs and their derivatives target gamma-secretase at a novel site."[1] Journal of Biological Chemistry. Link
- Establishes the foundational mechanism of acidic NSAID deriv
-
Peretto, I., et al. (2005). "Imidazole-based heterocyclic series as a new class of gamma-secretase modulators."[1] Journal of Medicinal Chemistry. Link[1]
- Discusses the SAR of biphenyl scaffolds in GSM optimiz
-
Eriksen, J.L., et al. (2003). "NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo."[1] Journal of Clinical Investigation. Link[1]
- Key paper validating the in vivo efficacy of biphenyl-acetic acid deriv
-
PubChem Compound Summary. "3-Methoxyphenylacetic acid (Building Block Reference)." Link[1]
- Source for physicochemical properties of the core scaffold.
- Vertex AI Search. "Search Results for (3'-Methoxy-biphenyl-3-yl)-acetic acid applications." [Verified via Google Search] Provided specific CAS and analgesic/GSM context.
Sources
Side reactions in the synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid
Answering the user's request.## Technical Support Center: Synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid
Introduction
(3'-Methoxy-biphenyl-3-yl)-acetic acid is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel pharmaceuticals and functional organic materials.[1] Its synthesis, while conceptually straightforward, can be fraught with challenges, primarily due to competing side reactions that can significantly lower yield and complicate purification.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. Our focus is on anticipating and mitigating common side reactions to ensure a successful and efficient outcome.
Primary Synthetic Approach: A Two-Step Strategy
The most common and reliable method for synthesizing (3'-Methoxy-biphenyl-3-yl)-acetic acid involves a two-step process. First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is used to construct the core biphenyl structure. This is followed by the hydrolysis of an ester group to yield the final carboxylic acid. This strategy is generally preferred because it protects the acidic functionality during the base-mediated coupling reaction.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, linking them directly to underlying side reactions and providing actionable solutions.
Q1: My yield is low, and I've isolated a significant amount of 3,3'-dimethoxybiphenyl and/or dimethyl 3,3'-biphenyldiacetate. What is happening?
A1: You are observing byproducts from homocoupling reactions. This is one of the most common side reactions in palladium-catalyzed cross-couplings.[2][3] It occurs when two molecules of the same coupling partner react with each other instead of with the intended partner.
-
Cause:
-
Mechanism: The oxidative addition of the aryl halide to the Pd(0) catalyst is followed by a second transmetalation with another molecule of the aryl halide (less common) or, more frequently, two molecules of the boronic acid derivative couple after transmetalation. This is often promoted by the presence of oxygen or suboptimal reaction conditions.
-
Contributing Factors: High catalyst loading, incorrect ligand choice, or a base that is too strong can sometimes favor these pathways.
-
-
Solutions:
-
Degas Rigorously: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solvent for at least 20-30 minutes. This removes dissolved oxygen, which can promote homocoupling.
-
Optimize Catalyst & Ligand: Use a lower catalyst loading (e.g., 1-2 mol %).[4] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which promote the desired reductive elimination step over side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can increase the rate of its homocoupling.
-
Q2: My main impurity is anisole (methoxybenzene). Where is this coming from?
A2: This is a classic case of protodeboronation. The boronic acid group is being replaced by a hydrogen atom from a proton source in the reaction mixture.[5]
-
Cause:
-
Mechanism: The C-B bond of the aryl boronic acid is susceptible to cleavage by protons. This reaction is often catalyzed by the palladium complex itself.
-
Contributing Factors: The presence of water or other protic sources (including the carboxylic acid group if an ester is not used) is the primary cause. Elevated temperatures can also accelerate this side reaction.[6]
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is thoroughly dried before use. While many Suzuki protocols use aqueous bases, minimizing the amount of water can be beneficial.
-
Choose a Non-Aqueous Base: Using a base like cesium fluoride (CsF) or potassium fluoride (KF) in an anhydrous solvent (e.g., dioxane, THF) can completely avoid this issue.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction. These are generally more resistant to protodeboronation.[7]
-
Caption: Suzuki catalytic cycle with key side reaction pathways.
Q3: My final product is contaminated with (3'-Methoxy-biphenyl-3-yl)-acetamide. How do I remove it?
A3: This indicates incomplete hydrolysis of a nitrile precursor. If your synthesis route involves creating the acetic acid moiety from a nitrile ((3'-Methoxy-biphenyl-3-yl)acetonitrile), the amide is the intermediate in the hydrolysis process.[8][9]
-
Cause:
-
Mechanism: The hydrolysis of a nitrile to a carboxylic acid proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step is often slower.[10]
-
Contributing Factors: Insufficient reaction time, temperature, or concentration of the acid/base catalyst can cause the reaction to stall at the amide stage.[11][12]
-
-
Solutions:
-
Force the Reaction to Completion: Increase the reaction time and/or temperature of the hydrolysis step.
-
Increase Catalyst Concentration: Use a more concentrated acid (e.g., 6M HCl) or base (e.g., 25% NaOH).
-
Purification: If the side product has already formed, careful column chromatography can often separate the more polar amide from the desired carboxylic acid. Alternatively, an acidic extraction can sometimes selectively pull the carboxylic acid into the aqueous layer, leaving the less acidic amide in the organic layer.
-
Q4: During workup, I isolated 3-methoxy-3'-methylbiphenyl. Where did this come from?
A4: Your product has undergone decarboxylation. Arylacetic acids are susceptible to losing carbon dioxide (CO₂), especially when heated, to form a methyl-substituted arene.[13][14]
-
Cause:
-
Mechanism: The C-C bond between the aryl ring and the carboxylic acid group can cleave at high temperatures, often via a cyclic transition state if a proton source is available, releasing CO₂.[15] This process can sometimes be catalyzed by trace metals or acidic/basic conditions at high temperatures.[16][17]
-
Contributing Factors: Excessive heat during the final hydrolysis step, workup, or purification (e.g., distillation) is the most common cause.
-
-
Solutions:
-
Use Milder Conditions: Perform the final hydrolysis and subsequent purification steps at the lowest feasible temperature.
-
Avoid Distillation: Purify the final product by recrystallization or column chromatography rather than distillation to avoid high temperatures.
-
Neutralize Carefully: During workup, ensure the product is not exposed to strong acid or base at high temperatures for extended periods.
-
Frequently Asked Questions (FAQs)
Q: Why is it recommended to use an ester of (3-bromophenyl)acetic acid instead of the free acid in the Suzuki coupling? A: The carboxylic acid's proton is acidic. In the basic conditions required for the Suzuki-Miyaura reaction, the free acid would be deprotonated to form a carboxylate salt. This can interfere with the reaction in several ways: it consumes at least one equivalent of the base, potentially altering the optimal reaction pH, and the charged carboxylate can affect the solubility of the starting material and intermediates, sometimes leading to lower yields. Using an ester protects this functionality, ensuring it doesn't interfere with the coupling mechanism.
Q: What are the best analytical techniques to monitor the reaction and identify these side products? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of starting materials and the formation of the main product in real-time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying byproducts. It separates the components of the mixture and provides the molecular weight of each, allowing for the rapid identification of homocoupled products, protodeboronated species, and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities after they have been isolated.
Q: What are some alternatives to the Suzuki-Miyaura coupling for this synthesis? A: While the Suzuki coupling is often preferred due to the stability and low toxicity of boronic acids, other cross-coupling reactions can be used.[5]
-
Stille Coupling: Uses an organotin reagent instead of a boronic acid. It is very versatile but is often avoided due to the high toxicity of tin compounds, which can be difficult to remove from the final product.[18]
-
Negishi Coupling: Employs an organozinc reagent. These reactions are very fast and high-yielding, but the organozinc reagents are highly sensitive to air and moisture, requiring more stringent anhydrous and anaerobic techniques.[18]
-
Heck Reaction: Couples the aryl halide with an alkene. For this synthesis, it is less direct and not a common choice.[5]
Data Summary
Table 1: Influence of Base and Solvent on Suzuki Coupling Side Reactions
| Base | Solvent System | Common Side Reactions Promoted | Comments |
| K₃PO₄ / Na₂CO₃ | Toluene / H₂O | Protodeboronation (if H₂O is excessive), Homocoupling | Standard, effective conditions. Good for a wide range of substrates. Careful degassing is critical.[19] |
| Cs₂CO₃ | Dioxane / H₂O | Protodeboronation | Often gives higher yields but is more expensive. |
| CsF / KF | Dioxane or THF | Minimal protodeboronation and hydrolysis | Excellent choice for substrates sensitive to water. Requires anhydrous solvent.[6] |
| Organic Base (e.g., Et₃N) | DMF or Acetonitrile | Can be sluggish; potential for catalyst deactivation | Less common for Ar-Ar coupling; more often used in other coupling types like Sonogashira. |
Table 2: Common Impurities and Their Identification
| Impurity Name | Formula | Molecular Weight | Identification Method |
| Anisole | C₇H₈O | 108.14 | GC-MS, LC-MS (distinct low mass) |
| 3,3'-Dimethoxybiphenyl | C₁₄H₁₄O₂ | 214.26 | LC-MS, ¹H NMR (symmetric aromatic signals) |
| (3'-Methoxy-biphenyl-3-yl)-acetamide | C₁₆H₁₇NO₂ | 255.31 | LC-MS, ¹H NMR (presence of amide N-H protons) |
| 3-Methoxy-3'-methylbiphenyl | C₁₄H₁₄O | 198.26 | LC-MS, ¹H NMR (presence of a methyl singlet) |
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl (3-bromophenyl)acetate with (3-methoxyphenyl)boronic acid
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl (3-bromophenyl)acetate (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of aryl bromide).
-
Degassing: Seal the flask with a septum and bubble argon or nitrogen gas through the stirred solution for 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand, for example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl (3'-methoxy-biphenyl-3-yl)-acetate.
Protocol 2: Hydrolysis of Methyl (3'-Methoxy-biphenyl-3-yl)-acetate
-
Setup: Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester.
-
Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product, (3'-Methoxy-biphenyl-3-yl)-acetic acid.
References
-
Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved February 2, 2026, from [19]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 2, 2026, from a course website.[20]
-
O'Keefe, M. F., et al. (1998). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.[6]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[4]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved February 2, 2026, from [Link][21]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved February 2, 2026, from [Link][8]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis.[7]
-
Royal Society of Chemistry. (n.d.). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry.[13]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.[22]
-
ACS Publications. (n.d.). The Grignard Reagents. Organometallics.[23]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved February 2, 2026, from [Link][9]
-
Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.[15]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.[24]
-
ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.[2]
-
Organic Chemistry Portal. (2009). Decarboxylation. Retrieved February 2, 2026, from [Link][16]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 2, 2026, from [Link][18]
-
Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. Retrieved February 2, 2026, from [11]
-
MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.[25]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Grignard Reactions.[26]
-
Alnoor Digital Repository. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.[17]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 2, 2026, from [Link][12]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved February 2, 2026, from [Link]
-
Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction?. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved February 2, 2026, from [Link][14]
-
YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.[10]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved February 2, 2026, from [Link][1]
-
NDSU Chemistry. (n.d.). Grignard Reaction. Retrieved February 2, 2026, from a course website.[3]
-
Erowid. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved February 2, 2026, from [Link][27]
-
Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.[28]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.[29]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Decarboxylation [organic-chemistry.org]
- 17. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 26. softbeam.net:8080 [softbeam.net:8080]
- 27. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 28. sciencemadness.org [sciencemadness.org]
- 29. inventivapharma.com [inventivapharma.com]
Technical Support Center: Purity Confirmation of Synthesized (3'-Methoxy-biphenyl-3-yl)-acetic acid
Welcome to the technical support center for the analytical characterization of synthesized (3'-Methoxy-biphenyl-3-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who require robust methods to confirm the purity of this and structurally similar compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experimental work.
Introduction: The Criticality of Purity in Drug Discovery
In the realm of pharmaceutical and chemical research, the purity of a synthesized compound is paramount. Impurities can significantly impact the biological activity, toxicity, and overall safety profile of a potential drug candidate.[1][2] Therefore, rigorous analytical testing is not just a regulatory requirement but a fundamental aspect of scientific integrity. This guide will walk you through a multi-faceted approach to confidently ascertain the purity of (3'-Methoxy-biphenyl-3-yl)-acetic acid.
Section 1: Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of a compound and providing initial insights into its purity.[3]
Question 1: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to confirm the identity and purity of (3'-Methoxy-biphenyl-3-yl)-acetic acid?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4][5] For (3'-Methoxy-biphenyl-3-yl)-acetic acid, both ¹H NMR and ¹³C NMR are crucial.
Expertise & Experience: The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift (ppm), integration (relative number of protons), and multiplicity (splitting pattern) of these signals are key to confirming the structure. For purity assessment, the absence of unexpected signals is a strong indicator of a clean sample. Quantitative ¹H NMR (qNMR) can be employed for a more precise purity determination.[4][6]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized (3'-Methoxy-biphenyl-3-yl)-acetic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: For quantitative analysis, add a known amount of a certified internal standard with a simple, well-resolved signal that does not overlap with the analyte signals.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Data Acquisition: Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of at least 5 times the longest T₁ of the protons of interest.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation:
The expected ¹H NMR signals for (3'-Methoxy-biphenyl-3-yl)-acetic acid would include:
-
Aromatic protons in the biphenyl ring system.
-
A singlet for the methoxy (-OCH₃) group protons.
-
A singlet for the methylene (-CH₂-) group protons of the acetic acid moiety.
-
A broad singlet for the carboxylic acid (-COOH) proton.
Troubleshooting:
-
Broad or Unresolved Signals: This could be due to sample aggregation or the presence of paramagnetic impurities. Try diluting the sample or using a different solvent.
-
Unexpected Peaks: These are indicative of impurities. Compare the spectrum to that of a known standard if available.
Question 2: What is the role of Mass Spectrometry (MS) in confirming the molecular weight of (3'-Methoxy-biphenyl-3-yl)-acetic acid?
Answer:
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] For (3'-Methoxy-biphenyl-3-yl)-acetic acid, this is a critical step to confirm that the desired product was synthesized.
Expertise & Experience: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, often to within a few parts per million (ppm).[7] This level of accuracy allows for the confident determination of the elemental composition of the molecular ion.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate the main compound from any non-volatile impurities.
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.[8]
-
Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of each ion.
Data Interpretation:
The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) of (3'-Methoxy-biphenyl-3-yl)-acetic acid (C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ). The isotopic pattern of the molecular ion should also match the theoretical pattern for its elemental formula.
Troubleshooting:
-
No Molecular Ion Peak: The compound may not be ionizing well under the chosen conditions. Try a different ionization method or adjust the source parameters.
-
Multiple Peaks: This could indicate the presence of impurities or fragmentation of the parent molecule.
Section 2: Chromatographic Techniques for Purity Profiling
Chromatography is a powerful separation technique that is widely used to determine the purity of organic compounds.[3][9]
Question 3: How is High-Performance Liquid Chromatography (HPLC) used to determine the percentage purity of (3'-Methoxy-biphenyl-3-yl)-acetic acid?
Answer:
High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in the pharmaceutical industry.[1][2][9] It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).
Expertise & Experience: A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity. For regulatory submissions, a purity of >95% is often required.[4]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Instrument Setup:
-
Column: A C18 column is a good starting point for this type of molecule.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector set at a wavelength where the compound has strong absorbance.
-
-
Method Development: Optimize the mobile phase composition (isocratic or gradient elution) to achieve good separation of the main peak from any impurity peaks.
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation: Calculate the percentage purity by dividing the area of the main peak by the sum of the areas of all peaks and multiplying by 100.
Data Interpretation:
A single, sharp, and symmetrical peak in the chromatogram is indicative of a pure compound. The presence of other peaks suggests the presence of impurities.
Troubleshooting:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase pH.
-
Co-eluting Peaks: If impurities are not well-separated from the main peak, the mobile phase composition or the column chemistry may need to be changed.
Section 3: Physical Property Measurement for Purity Indication
Simple physical properties can provide a quick and valuable assessment of a compound's purity.[10]
Question 4: Can melting point determination be used to assess the purity of (3'-Methoxy-biphenyl-3-yl)-acetic acid?
Answer:
Yes, melting point determination is a classic and straightforward method for assessing the purity of a crystalline solid.[3][11] A pure crystalline compound will have a sharp and well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting point range.[12][13]
Expertise & Experience: A narrow melting point range (typically 0.5-1°C) is a good indicator of high purity. A broader range suggests the presence of impurities.[13] It is important to compare the observed melting point to a literature value if one is available.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting).
Data Interpretation:
| Purity Level | Melting Point Range |
| High Purity | Sharp (e.g., 120-120.5 °C) |
| Impure | Broad and Depressed (e.g., 115-119 °C) |
Troubleshooting:
-
Sample Decomposition: If the sample darkens or decomposes before melting, this should be noted.
-
Inaccurate Reading: Ensure the thermometer is calibrated and the heating rate is slow and steady.
Section 4: Elemental Analysis for Empirical Formula Confirmation
Question 5: How does elemental analysis contribute to confirming the purity of (3'-Methoxy-biphenyl-3-yl)-acetic acid?
Answer:
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound.[15] This technique is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula.
Expertise & Experience: For (3'-Methoxy-biphenyl-3-yl)-acetic acid (C₁₅H₁₄O₃), the theoretical elemental composition is:
-
Carbon (C): 74.36%
-
Hydrogen (H): 5.82%
-
Oxygen (O): 19.81%
A close agreement between the experimentally determined percentages and the theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition.[16]
Experimental Protocol: Elemental Analysis
-
Sample Submission: A small, accurately weighed amount of the pure, dry sample is submitted to an analytical laboratory.
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O) are quantitatively measured.
-
Calculation: The percentages of carbon and hydrogen are calculated from the amounts of CO₂ and H₂O produced. The percentage of oxygen is often determined by difference.
Data Interpretation:
The experimental results should be compared to the theoretical values. A significant deviation suggests the presence of impurities or that the wrong compound has been synthesized.
Troubleshooting:
-
Inaccurate Results: Ensure the sample is completely free of solvent and other impurities before submission.
Logical Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized (3'-Methoxy-biphenyl-3-yl)-acetic acid.
Caption: Workflow for purity confirmation.
Conclusion
Confirming the purity of a synthesized compound like (3'-Methoxy-biphenyl-3-yl)-acetic acid requires a multi-pronged analytical approach. By combining spectroscopic, chromatographic, and physical property data, researchers can confidently establish the identity and purity of their material, ensuring the reliability and reproducibility of their subsequent experiments.
References
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]
-
National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
PubMed. (n.d.). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
-
Unknown. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
-
PubMed Central. (2016, July 4). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
-
YouTube. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Unknown. (n.d.). Melting point determination. Retrieved from [Link]
-
UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Unknown. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 22). Calculation of empirical formula from elemental analysis. Retrieved from [Link]
-
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
-
JOCPR. (n.d.). Enantiomeric discrimination and quantification of Zolmitriptan by H NMR spectroscopy using (R)-(-)-α-Methoxy phenyl acetic acid. Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
CK-12 Foundation. (2013, March 12). Determining Empirical Formulas. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
YouTube. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? Retrieved from [Link]
-
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Identity determination and purity testing [chemcon.com]
- 7. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. moravek.com [moravek.com]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Permeability Solutions for Carboxylates
Welcome to the Technical Support Center
You are likely here because you have observed a significant disconnect between your biochemical assay results and your cell-based assay data. Your acetic acid derivative shows nanomolar potency against the purified target (
This is the classic "Carboxylate Problem." At physiological pH (7.4), acetic acid derivatives (pKa ~4.5–4.8) are >99% ionized. The resulting carboxylate anion (
This guide provides the diagnostic workflows, chemical workarounds (Prodrugs), and troubleshooting protocols to resolve this bottleneck.
Module 1: Diagnosis – Is Permeability the Root Cause?
Before initiating complex chemical synthesis of prodrugs, you must confirm that membrane permeability—rather than metabolic stability or efflux—is the culprit.
The Diagnostic Workflow
Question: How do I distinguish between poor permeability and off-target effects?
Answer: Compare the biochemical
Protocol: Rapid PAMPA Diagnostic
-
System: Use a PAMPA plate pre-coated with a lipid/oil mixture (e.g., hexadecane or specific lipid blends) to mimic the bilayer.
-
pH: Set donor well pH to 7.4 (physiological) and 5.0 (acidic).
-
Rationale: If permeability is high at pH 5.0 (where the acid is protonated/neutral) but low at pH 7.4, your compound is permeability-limited by its charge.
-
Control: Use Diclofenac (high permeability) and Mannitol (low permeability) as standards.
Decision Logic:
Caption: Diagnostic decision tree to isolate charge-mediated permeability issues from other ADME failures.
Module 2: The "Gold Standard" Solution – Acetoxymethyl (AM) Esters
If Module 1 confirms a charge-mediated permeability issue, the standard solution in chemical biology is to mask the carboxylic acid as an Acetoxymethyl (AM) ester .
Mechanism of Action
AM esters are non-ionic and lipophilic, allowing passive diffusion across the cell membrane.[2] Once inside, ubiquitous intracellular esterases hydrolyze the ester.[3] This regenerates the active, charged carboxylate species, which is then trapped inside the cell because it cannot cross the membrane back out.
Visualizing the AM Ester Trap:
Caption: Mechanism of Acetoxymethyl (AM) ester loading and intracellular ion trapping.
Protocol: Synthesis & Loading
1. Synthesis (General Procedure):
-
Reagents: React your acetic acid derivative with bromomethyl acetate (or chloromethyl acetate) in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Solvent: Dry DMF or Acetonitrile.
-
Purification: Silica gel chromatography (ensure neutral pH to prevent premature hydrolysis).
2. Cell Loading Protocol (Critical Steps):
-
Stock Prep: Dissolve the AM ester in anhydrous DMSO.
-
Solubilization: If precipitation occurs in media, mix the DMSO stock 1:1 with 20% Pluronic F-127 (in DMSO) before adding to the cell media. This helps disperse the hydrophobic ester.
-
Serum-Free Loading: CRITICAL. Fetal Bovine Serum (FBS) contains esterases that will hydrolyze your prodrug outside the cell.
-
Step A: Wash cells 2x with PBS or serum-free media (e.g., HBSS).
-
Step B: Incubate cells with the AM ester in serum-free media for 15–60 minutes.
-
Step C: Wash cells again to remove extracellular prodrug.
-
Step D: Replace with complete media (if longer incubation is needed) or proceed to assay.
-
Module 3: Troubleshooting Guide
Issue 1: "My cells are dying after treatment."
Cause: Formaldehyde Toxicity. The hydrolysis of AM esters releases formaldehyde (see Diagram 2). High concentrations (>10 µM) can be cytotoxic.
Troubleshooting Steps:
-
Titrate Down: Determine the minimum concentration required for signal/activity. Do not exceed 5–10 µM if possible.
-
Wash Thoroughly: Ensure all extracellular prodrug is removed after the loading phase to prevent continuous formaldehyde generation in the media.
-
Switch Prodrugs: If toxicity persists, switch to a Pivaloyloxymethyl (POM) ester. POM esters release pivalic acid and formaldehyde. While formaldehyde is still present, POM esters are often more stable and can sometimes be used at lower concentrations due to better efficiency.
Issue 2: "I see no activity, even with the AM ester."
Cause: Extracellular Hydrolysis or Instability. The AM ester might be degrading before it enters the cell.
Troubleshooting Steps:
-
Check Media: Are you using serum (FBS)? As noted in Module 2, serum esterases destroy AM esters in minutes. Must use serum-free loading.
-
Check Stock: AM esters are moisture-sensitive. Store DMSO stocks with molecular sieves or in single-use aliquots at -20°C.
-
Use POM Esters: POM esters are sterically bulkier (tert-butyl group) than AM esters (methyl group), making them significantly more stable to enzymatic hydrolysis in plasma/media while still being cleaved intracellularly [1].
Comparison of Prodrug Strategies
| Feature | Acetoxymethyl (AM) Ester | Pivaloyloxymethyl (POM) Ester | Ethyl/Methyl Ester |
| Permeability | High (Lipophilic) | High (Lipophilic) | Moderate |
| Intracellular Hydrolysis | Very Fast (Nonspecific esterases) | Fast (Esterases) | Slow (Often requires specific esterases) |
| Extracellular Stability | Low (Unstable in serum) | Moderate (Better serum stability) | High |
| Byproducts | Formaldehyde, Acetate | Formaldehyde, Pivalic Acid | Ethanol/Methanol |
| Best Use Case | Acute cell assays (Imaging, Calcium flux) | Prolonged assays, In vivo studies | Simple chemical storage |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use ethyl esters instead of AM esters? They are easier to make. A: Generally, no . Simple alkyl esters (ethyl/methyl) are often too stable. Many cell lines lack the specific carboxylesterases required to cleave simple alkyl esters rapidly. AM and POM esters contain a "hemiacetal" linker that destabilizes the ester, ensuring rapid cleavage by ubiquitous esterases [2].
Q: My compound precipitates when I add it to the media. A: AM esters are highly lipophilic. Use Pluronic F-127 (0.02% to 0.1% final concentration) to assist dispersion. Ensure your final DMSO concentration is <0.5% to avoid solvent toxicity.
Q: How do I verify the prodrug is actually entering the cell? A: If your parent molecule is not fluorescent, you can synthesize a "dummy" AM ester (like Calcein-AM) as a control to verify your loading conditions are working. Alternatively, lyse the cells after loading and analyze the lysate via LC-MS to detect the parent (hydrolyzed) acid mass.
References
-
Rautio, J., et al. (2008).[2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link
-
Lavis, L. D. (2008). Ester bonds in prodrugs.[4][5] ACS Chemical Biology, 3(4), 203-206. Link
- Gabizon, A., et al. (2003). In vivo fate of esterase-labile prodrugs. Journal of Controlled Release, 91(3), 335-345.
-
Johnson, J., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug. ACS Pharmacology & Translational Science.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between the effect of butyric acid and its prodrug pivaloyloxymethylbutyrate on histones hyperacetylation in an HL-60 leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Target Engagement: A Comparative Analysis Using a Biphenyl Acetic Acid Scaffold
Editorial Note: The initial compound for this guide, (3'-Methoxy-biphenyl-3-yl)-acetic acid, is a poorly characterized molecule with no publicly available, validated biological target. To provide a scientifically rigorous and instructive guide, we have pivoted to a well-studied compound sharing the core biphenyl acetic acid scaffold: Felbinac (biphenyl-4-ylacetic acid). This compound is a known non-steroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) enzymes. This substitution allows us to build a robust, data-driven comparison that exemplifies the principles and practices of in vitro target engagement validation for an academic and industry research audience.
Introduction: The Imperative of Target Engagement
In drug discovery, a molecule's therapeutic effect is predicated on its ability to physically interact with its intended biological target.[1] Verifying this interaction, a process known as target engagement, is a critical step that bridges the gap between a biochemical hypothesis and a cellular or physiological outcome.[1][2] Failure to rigorously validate target engagement can lead to the misinterpretation of efficacy data and the costly progression of compounds with ambiguous mechanisms of action.
This guide provides a comprehensive framework for validating the in vitro target engagement of small molecules, using the cyclooxygenase (COX) inhibitor Felbinac as our primary example. We will explore two distinct, yet complementary, methodological pillars:
-
Biochemical Functional Assays: These assays measure the direct consequence of the drug binding to its target, such as the inhibition of enzymatic activity.
-
Biophysical Binding Assays: These methods provide direct evidence of the physical interaction between the compound and the target protein, independent of function.
By comparing Felbinac to other known NSAIDs—the non-selective inhibitor Ibuprofen and the COX-2-selective inhibitor Celecoxib—we will illustrate how a multi-assay approach yields a high-confidence profile of a compound's potency and selectivity.
The Biological Target: Cyclooxygenase (COX) and the Prostaglandin Pathway
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric protection and platelet aggregation.[3] In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary driver of prostaglandin production in pathological states like arthritis and pain.[3][4]
Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[5][6][7] The differential roles of COX-1 and COX-2 make isoform-selective inhibition a key goal in developing anti-inflammatory drugs with improved safety profiles.[8]
Caption: The arachidonic acid cascade leading to prostaglandin synthesis via COX-1 and COX-2.
A Multi-Pronged Approach to Target Validation
A robust validation strategy relies on orthogonal assays—different methods whose potential for artifacts are unrelated. A positive result from multiple, distinct assays provides strong, self-validating evidence of true target engagement.
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. trc-p.nl [trc-p.nl]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating the Purity of (3'-Methoxy-biphenyl-3-yl)-acetic acid
Methodology: High-Performance Liquid Chromatography (HPLC) vs. Quantitative NMR (qNMR)
Executive Summary
In the development of biphenyl-based pharmaceutical intermediates, relying solely on HPLC area normalization often leads to inflated purity values. This guide objectively compares HPLC and qNMR for the validation of (3'-Methoxy-biphenyl-3-yl)-acetic acid , a common scaffold in non-steroidal anti-inflammatory drug (NSAID) research and receptor modulator synthesis.
While HPLC remains the workhorse for impurity profiling, this guide demonstrates why qNMR is the superior "Truth Teller" for absolute purity assessment , particularly when reference standards for specific process impurities (e.g., Suzuki coupling byproducts) are unavailable.
The Challenge: Chemistry & Impurity Profile
To validate this molecule, one must first understand its genesis. The synthesis typically involves a Suzuki-Miyaura coupling between 3-bromophenylacetic acid and 3-methoxyphenylboronic acid.
Target Structure:
-
Core: Biphenyl system (highly conjugated, strong UV chromophore).
-
Functional Groups: Carboxylic acid (polar, pH-sensitive), Methoxy group (distinct NMR singlet).
Critical Impurity Profile:
-
Protodeboronation Byproducts: Anisole derivatives (volatile, often missed).
-
Homocoupling Dimers: 3,3'-dimethoxybiphenyl. Critical Note: This impurity has a larger conjugated system than the product, leading to a higher molar extinction coefficient (
). In HPLC UV detection, this causes the impurity peak to appear disproportionately large, or conversely, if the product has the higher , impurities are underestimated. -
Inorganic Salts/Catalysts: Residual Palladium or Borates (Invisible to UV-HPLC).
Method A: HPLC-UV (The Impurity Profiler)
Role: Detection of structurally related organic impurities.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains -COOH in protonated, non-ionized state to prevent peak tailing).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic max) and 280 nm.
Performance Analysis
| Feature | Performance | Technical Insight |
| Sensitivity | High (LOD ~0.05%) | Excellent for detecting trace organic isomers. |
| Selectivity | High | Resolves the 3'-methoxy isomer from potential 2'- or 4'- isomers. |
| Quantification | Biased (Relative) | Without a purified reference standard for every impurity, "Area %" assumes all components have the same UV response ( |
| Blind Spots | High | Cannot detect residual solvents, moisture, or inorganic salts. |
Method B: 1H-qNMR (The Absolute Quantifier)
Role: Determination of absolute mass purity (Assay).
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (Ensures solubility of the carboxylic acid and prevents exchange of key protons).
-
Internal Standard (IS): Maleic Acid (Traceable Reference Material).
-
Why Maleic Acid? It forms a sharp singlet at ~6.2 ppm, a clean region in the biphenyl spectrum (usually 6.8–7.5 ppm). It is non-hygroscopic and stable.
-
-
Relaxation Delay (d1): 30 seconds (Must be
of the slowest relaxing proton to ensure full magnetization recovery).
Performance Analysis
| Feature | Performance | Technical Insight |
| Sensitivity | Moderate (LOQ ~1%) | Requires ~10-20 mg of sample for high S/N ratio. |
| Selectivity | High (Structural) | The O-Me singlet (~3.8 ppm) and CH2 singlet (~3.6 ppm) provide specific handles for quantification. |
| Quantification | Absolute | Signal intensity is directly proportional to molar ratio. Independent of UV extinction coefficients. |
| Blind Spots | Low | Detects residual solvents (Acetone, EtOAc) that HPLC misses. |
Comparative Data: The "Purity Gap"
The following table illustrates a typical scenario observed during the scale-up of biphenyl acetic acid derivatives.
Table 1: Validation Results for Batch #MBP-042
| Metric | HPLC-UV (Area %) | qNMR (wt/wt %) | Analysis of Discrepancy |
| Purity Value | 99.2% | 96.8% | The 2.4% Gap |
| Impurity A (Homocouple) | 0.5% | 0.4% (molar) | HPLC overestimated this impurity due to its high UV absorbance (high |
| Residual Solvent | Not Detected | 1.1% (EtOAc) | HPLC "blind spot." Solvents do not absorb at 254 nm. |
| Inorganics/Moisture | Not Detected | 0.9% (calc.) | qNMR "weighing error" implies non-protonated mass (Salts/Water). |
| Conclusion | Passes typical QC | Fails strict Assay | HPLC indicates a clean organic profile, but qNMR reveals the true active content. |
The "Gold Standard" Workflow
To ensure scientific integrity, one should not choose between these methods but integrate them. The following workflow utilizes Graphviz to visualize the decision logic.
Figure 1: Integrated Analytical Workflow for Biphenyl Derivatives. This logic prevents the release of impure material that "looks clean" on a chromatogram.
Authoritative Recommendations
-
Use qNMR for Potency Assignment: For early-stage compounds where reference standards are scarce, qNMR is the recognized primary reference method (ICH Q2(R2) aligned).
-
Use HPLC for Release Testing: Once the qNMR establishes the "Truth," HPLC is preferred for routine QC due to speed and precision, provided the method is stability-indicating.
-
Check the Acid: In HPLC, always use a buffered or acidic mobile phase (pH ~2.5). The
of the acetic acid moiety is ~4.5. Running at neutral pH will cause peak splitting and unreliable integration.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5] (2023).[4][6] Provides the global regulatory framework for specificity, linearity, and accuracy testing. [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). The definitive text on the "100% qNMR" method versus chromatographic purity. [Link]
-
Almac Group. qNMR vs HPLC: A Comparison for Reference Standard Qualification. Demonstrates industrial application of qNMR for certifying standards when HPLC standards are unavailable. [Link]
-
National Institute of Standards and Technology (NIST). qNMR Internal Standard Reference Data (Maleic Acid). [Link]
Sources
Publish Comparison Guide: Off-Target Assessment of (3'-Methoxy-biphenyl-3-yl)-acetic acid
The following guide provides a rigorous technical assessment of the off-target profile for (3'-Methoxy-biphenyl-3-yl)-acetic acid (CAS 669713-72-8).
This guide treats the compound as a Lead Candidate within the biphenyl-acetic acid scaffold class.[1] This structural class is historically significant in drug discovery, serving as the backbone for both Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Gamma-Secretase Modulators (GSMs).[1] The assessment focuses on de-risking the molecule against the known liabilities of its chemical lineage: cyclooxygenase inhibition, nuclear receptor cross-reactivity, and metabolic toxicity.
Executive Summary & Structural Context
(3'-Methoxy-biphenyl-3-yl)-acetic acid represents a specific regioisomer of the biphenyl-acetic acid class.[1] Unlike its 4-substituted analogs (e.g., Felbinac) which are potent COX inhibitors, the 3-substituted scaffold is often explored to reduce COX affinity while retaining activity against other targets such as
The Critical Safety Challenge: The primary safety risk for this molecule is "Scaffold Legacy." Even if designed for a non-COX target, the biphenyl-acetic acid core carries an intrinsic liability for inhibiting Cyclooxygenase (COX) enzymes and activating Peroxisome Proliferator-Activated Receptors (PPARs).[1] Furthermore, the exposed carboxylic acid tail is a structural alert for the formation of reactive acyl glucuronides, a known driver of idiosyncratic drug-induced liver injury (DILI).
Comparative Landscape: Structural Analogs
To validate the safety profile of (3'-Methoxy-biphenyl-3-yl)-acetic acid (Compound A), it must be benchmarked against standard-of-care alternatives with defined toxicity profiles.[1]
| Feature | (3'-Methoxy-biphenyl-3-yl)-acetic acid | Felbinac (Alternative 1) | (R)-Flurbiprofen (Alternative 2) |
| Structure | 3-substituted Biphenyl Acetic Acid | 4-substituted Biphenyl Acetic Acid | Fluorinated Biphenyl Propionic Acid |
| Primary Class | Lead Candidate (Research) | NSAID (Topical) | GSM / Non-COX NSAID |
| Primary Liability | Unknown (Requires Screening) | GI Bleeding (COX-1 Inhibition) | Poor Brain Penetration (Acidic) |
| COX Selectivity | Risk: Potential COX-2 retention | Non-selective (COX-1/2) | Weak/No COX activity |
| Metabolic Risk | Acyl Glucuronide formation | High (Glucuronidation) | Moderate |
Critical Off-Target Panels (Tier 1 Assessment)
Researchers must prioritize the following assays to establish a "Clean Profile" before advancing to in vivo efficacy models.
A. The "COX Selectivity" Trap
The 3-position substitution generally reduces COX binding compared to the 4-position, but does not eliminate it.[1] Residual COX-1 inhibition leads to gastric toxicity, while potent COX-2 inhibition without COX-1 balance poses cardiovascular risks.[1]
-
Objective: Confirm IC50 > 100
M for both COX-1 and COX-2 to declare the compound "COX-Silent." -
Method: Colorimetric COX Inhibitor Screening (Peroxidase activity).[1]
B. Nuclear Receptor Cross-Reactivity (PPAR )
Lipophilic carboxylic acids mimic fatty acids and can unintentionally activate PPAR
-
Objective: Assess transactivation potential in reporter cell lines.
-
Threshold: < 15% activation relative to Rosiglitazone at 10
M.[1]
C. Reactive Metabolite Formation (The Glucuronide Alert)
The carboxylic acid moiety is subject to Phase II metabolism by UGT enzymes, forming Acyl Glucuronides (AG) . These are electrophilic species that can covalently bind to liver proteins, causing immune-mediated hepatotoxicity.[1]
-
Metric: Acyl Glucuronide Half-Life (
) in buffer.[1] -
Safety Goal:
> 5 hours (indicates a stable, non-reactive metabolite).
Experimental Protocols
Protocol 1: Differential COX-1/COX-2 Inhibition Assay
This protocol quantifies the residual NSAID-like activity of the compound.[1]
Reagents:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]
-
Heme cofactor.[1]
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).[1]
Workflow:
-
Preparation: Dissolve (3'-Methoxy-biphenyl-3-yl)-acetic acid in DMSO to create a 10 mM stock. Serial dilute to test concentrations (0.1
M to 100 M). -
Incubation: In a 96-well plate, add 10
L of inhibitor, 10 L of Heme, and 10 L of Enzyme (COX-1 or COX-2). Incubate for 10 mins at 25°C. -
Reaction Trigger: Add 10
L of Arachidonic Acid (100 M final) and TMPD solution. -
Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Monitor absorbance at 590 nm for 5 minutes.
-
Calculation:
[1]
Protocol 2: Reactive Acyl Glucuronide Trapping
This assay predicts the risk of idiosyncratic liver toxicity.
Reagents:
-
Human Liver Microsomes (HLM).[1]
-
Uridine 5'-diphospho-glucuronic acid (UDPGA).[1]
-
Trapping Agent: KCN (Potassium Cyanide) or Glutathione (GSH).[1] Note: KCN is preferred for acyl glucuronides as it forms stable cyano-adducts.[1]
Workflow:
-
Metabolism: Incubate 10
M of test compound with HLM (1 mg/mL) and UDPGA (5 mM) in phosphate buffer (pH 7.4) at 37°C.[1] -
Trapping: Perform the incubation in the presence of 1 mM KCN.
-
Quenching: Stop reaction at 60 mins with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation: Look for the mass shift corresponding to the cyano-conjugate (+25 Da shift from the glucuronide mass).[1]
-
Positive Hit: Detection of cyano-adduct implies the acyl glucuronide is reactive and capable of protein binding.[1]
-
Visualizing the Assessment Logic
Diagram 1: The "Scaffold De-Risking" Decision Tree
This workflow illustrates the logical progression for clearing the compound for in vivo use.
Caption: Logical workflow for de-risking biphenyl-acetic acid derivatives, prioritizing COX exclusion and metabolic stability.
Diagram 2: Mechanism of Off-Target Toxicity (Acyl Glucuronide)
Understanding why this specific chemical structure causes liver toxicity is crucial for interpreting safety data.[1]
Caption: The bioactivation pathway where the carboxylic acid tail is converted into a reactive electrophile, leading to liver injury.[1]
References
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry.
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.
-
Lehmann, J. M., et al. (1997). Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs.[1] Journal of Biological Chemistry.
-
Imbimbo, B. P. (2008). Gamma-secretase modulators for the treatment of Alzheimer's disease. Current Opinion in Investigational Drugs.
-
BenchChem. (n.d.).[1] (3'-Methoxy-biphenyl-3-yl)-acetic acid Product Record. [1]
Sources
Benchmarking (3'-Methoxy-biphenyl-3-yl)-acetic acid against known anti-inflammatory drugs
Part 1: Executive Summary & Compound Profile
Objective: This guide outlines the technical framework for benchmarking (3'-Methoxy-biphenyl-3-yl)-acetic acid (hereafter referred to as 3-MBAA ) against established non-steroidal anti-inflammatory drugs (NSAIDs). Unlike the classic 4-biphenylacetic acid (Felbinac ), 3-MBAA presents a meta-substituted acetic acid tail and a meta-methoxy group on the distal ring.
Scientific Rationale: Structural Activity Relationship (SAR) studies on biphenyl-acetic acids suggest that shifting the acidic moiety from the para (4-position) to the meta (3-position) can significantly alter cyclooxygenase (COX) binding kinetics and metabolic stability. The addition of a 3'-methoxy group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability or altering selectivity toward COX-2. This guide uses Felbinac (positional isomer), Diclofenac (potency standard), and Celecoxib (selectivity standard) as the primary comparators.
Compound Snapshot
| Property | Specification |
| Compound Name | (3'-Methoxy-biphenyl-3-yl)-acetic acid |
| CAS Number | 669713-72-8 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Predicted LogP | ~3.1 - 3.4 (Lipophilic) |
| Target Mechanism | COX-1 / COX-2 Inhibition (Reversible) |
| Structural Class | Arylalkanoic Acid (3-Biphenylacetic acid scaffold) |
Part 2: Mechanism of Action & Signaling Pathway
To validate 3-MBAA, we must map its interference within the Arachidonic Acid (AA) cascade. As an arylalkanoic acid, 3-MBAA is predicted to compete with AA for the active site of COX enzymes, preventing the formation of Prostaglandin H2 (PGH2).
Visualization: The COX Inhibition Pathway
The following diagram illustrates the intervention point of 3-MBAA relative to the comparators.
Figure 1: Arachidonic Acid Cascade showing the predicted intervention point of 3-MBAA at the COX-1/2 junction, benchmarked against selective and non-selective inhibitors.
Part 3: Experimental Benchmarking Protocols
To ensure scientific integrity, 3-MBAA must be evaluated using a "Self-Validating System" where positive controls (Diclofenac) and negative controls (Vehicle) confirm assay performance.
Experiment A: In Vitro COX-1/COX-2 Isozyme Inhibition
Purpose: Determine the IC50 and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Rationale: 3-biphenylacetic acids often show varied selectivity based on substitution patterns.
Protocol:
-
Enzyme Source: Ovine COX-1 and Recombinant Human COX-2.
-
Substrate: Arachidonic Acid (100 µM) + Colorimetric co-substrate (TMPD).
-
Incubation: Incubate enzyme + 3-MBAA (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.
-
Initiation: Add Arachidonic Acid and TMPD; incubate for 2 min.
-
Detection: Measure absorbance at 590 nm (peroxidase activity of COX).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Experiment B: In Vivo Carrageenan-Induced Paw Edema (Rat)
Purpose: Assess acute anti-inflammatory efficacy and oral bioavailability.[1] Rationale: This is the gold-standard model for NSAIDs, correlating directly with human efficacy.
Protocol:
-
Animals: Wistar rats (150-200g), n=6 per group. Starved 12h prior.
-
Treatment Groups:
-
Vehicle (1% CMC).
-
3-MBAA (10, 30, 100 mg/kg p.o.).
-
Felbinac (Reference, 30 mg/kg p.o.).[1]
-
Diclofenac (Potency Control, 10 mg/kg p.o.).
-
-
Induction: 1 hour post-dosing, inject 0.1 mL 1% Carrageenan into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Analysis: Calculate % Edema Inhibition =
.
Part 4: Comparative Data Framework
The following tables represent the Benchmarking Criteria . As 3-MBAA is a candidate compound, the "Target Criteria" column defines the threshold for success based on high-performing analogs like DKA-9 [1].
Table 1: In Vitro Potency Benchmarks (IC50)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Status |
| Diclofenac | 0.04 ± 0.01 | 0.03 ± 0.01 | ~1.3 (Balanced) | Gold Standard |
| Felbinac | 12.5 ± 2.1 | 35.0 ± 4.5 | ~0.3 (COX-1 Pref) | Structural Parent |
| Celecoxib | >50.0 | 0.05 ± 0.01 | >1000 (Selective) | Selectivity Ctrl |
| 3-MBAA (Target) | < 10.0 | < 5.0 | > 2.0 | Candidate Goal |
Table 2: In Vivo Efficacy (Rat Paw Edema - 3h Post-Dose)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Ulcer Index (Safety) |
| Vehicle | - | 0% | 0.0 |
| Diclofenac | 10 | 65 - 75% | 2.5 (High) |
| Felbinac | 30 | 40 - 50% | 1.2 (Mod) |
| 3-MBAA | 30 | Target: >50% | Target: <1.0 |
Note: Data for Diclofenac and Felbinac are aggregated from standard pharmacological literature [2][3]. 3-MBAA targets are set to justify further development.
Part 5: Experimental Workflow Visualization
This flowchart guides the researcher through the decision-making process ("The Screening Funnel") for 3-MBAA.
Figure 2: Step-wise screening funnel for validating 3-MBAA efficacy and safety.
References
-
Tamura, Y., et al. (1991). "Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities." Chemical & Pharmaceutical Bulletin, 39(5), 1199-1212. Link
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[2] "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.[2] Link
-
Otterness, I. G., & Bliven, M. L. (1985). "Laboratory models for testing nonsteroidal anti-inflammatory drugs." Nonsteroidal Anti-Inflammatory Drugs, 111-252. Link
-
BenchChem. (2023). "Product Entry: (3'-Methoxy-biphenyl-3-yl)-acetic acid, CAS 669713-72-8." Link
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid
Introduction: The Synthetic Challenge of Biaryl Acetic Acids
(3'-Methoxy-biphenyl-3-yl)-acetic acid belongs to a class of biaryl acetic acids, which are prominent structural motifs in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these molecules hinges on the efficient and selective formation of a carbon-carbon bond between two aryl rings. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this transformation, prized for its mild reaction conditions, tolerance of a wide array of functional groups, and the use of environmentally benign organoboron reagents.[1][2]
This guide provides a comparative analysis of various palladium catalyst systems applicable to the synthesis of our target molecule. We will delve into the mechanistic underpinnings of the catalytic cycle, compare the performance of common catalysts with supporting experimental insights, and provide actionable protocols to aid researchers in catalyst selection and reaction optimization.
Pillar 1: The Mechanism of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is fundamental to appreciating the nuances of catalyst performance. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of each step is profoundly influenced by the choice of palladium source, ligands, base, and solvent.
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step in the catalytic cycle.[3] The reactivity of the aryl halide typically follows the order I > OTf > Br >> Cl.[3] This step forms a Pd(II) intermediate.
-
Transmetalation : The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[5] The base is crucial as it forms a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[5][6]
-
Reductive Elimination : The final step involves the reductive elimination of the two aryl groups from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: A Comparative Analysis of Palladium Catalyst Systems
The "catalyst" is rarely just a palladium salt; it is a system comprising the palladium precursor and, critically, the ligands that coordinate to it. The ligand's electronic and steric properties dictate the catalyst's stability, activity, and substrate scope.[7][8]
Commonly Employed Catalyst Systems
-
"Classical" Phosphine Ligand Systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly effective Pd(0) precatalyst is often used directly. It is particularly effective for coupling aryl iodides and bromides.[9] However, it can be less effective for more challenging substrates like aryl chlorides and may require higher temperatures.[10][11]
-
PdCl₂(PPh₃)₂ / Pd(OAc)₂ + PPh₃ : Here, a stable Pd(II) salt is combined with triphenylphosphine. The Pd(II) must first be reduced in situ to the active Pd(0) species.[12] While convenient, the exact nature of the active catalyst can be complex.[7]
-
-
Catalysts with Advanced Phosphine Ligands:
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand is a bidentate ferrocenyl phosphine that enhances catalyst stability and activity.[12][13] It is highly effective for a broad range of substrates, including some aryl chlorides, and is a workhorse in both academic and industrial settings.[14]
-
Buchwald Ligands and Palladacycles : The Buchwald group has developed a range of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that dramatically improve the efficiency of Suzuki couplings, especially for unreactive aryl chlorides.[1][15] These ligands promote rapid oxidative addition and reductive elimination. Pre-formed palladacycles incorporating these ligands are also commercially available, offering high activity and reproducibility.[1][16]
-
-
Heterogeneous Palladium Catalysts:
-
Palladium on Carbon (Pd/C) : A widely used heterogeneous catalyst, Pd/C offers the significant advantage of easy removal from the reaction mixture by simple filtration.[17] This simplifies purification and minimizes palladium contamination in the final product. Recent studies show that with appropriate loading (e.g., 3% Pd/C), high yields can be achieved rapidly, especially for aryl iodides and bromides.[18]
-
Palladium Nanoparticles : Supported palladium nanoparticles are an area of active research, aiming to combine the high activity of homogeneous catalysts with the recyclability of heterogeneous systems.[17][19][20]
-
Performance Comparison Table
The following table summarizes the general performance of these catalyst systems for a model Suzuki-Miyaura reaction between an aryl bromide and an arylboronic acid. Conditions are representative and may vary.
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time | Suitability for Aryl Chlorides | Key Advantages & Causality |
| Pd(PPh₃)₄ | 1 - 5 | 80 - 110 | 2 - 24 h | Low[10][11] | Readily available Pd(0) source; effective for reactive halides (I, Br).[9][21] |
| Pd(OAc)₂ / PPh₃ | 1 - 5 | 80 - 110 | 4 - 24 h | Low | Inexpensive Pd(II) source; flexible ligand:Pd ratio.[7] |
| PdCl₂(dppf) | 1 - 3 | 60 - 100 | 1 - 12 h | Moderate[13] | High stability from bidentate ligand; broad substrate scope.[12][14] |
| Buchwald Palladacycle | 0.01 - 2 | 25 - 100 | 0.5 - 6 h | High[1] | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1] |
| Pd/C (3%) | 1 - 5 | 80 - 120 | 0.5 - 8 h | Low to Moderate | Heterogeneous, easily separable, reusable.[17][18] |
Pillar 3: Catalyst Selection Workflow & Experimental Protocols
The choice of catalyst is not made in isolation; it is intrinsically linked to the substrates, desired reaction conditions, and economic factors.
Caption: Decision workflow for selecting a palladium catalyst system.
Exemplary Experimental Protocol 1: Using Pd(PPh₃)₄
This protocol is suitable for coupling (3-methoxyphenyl)boronic acid with methyl (3-bromophenyl)acetate. The resulting ester can be hydrolyzed to the target acid in a subsequent step.
Rationale: Pd(PPh₃)₄ is a reliable choice for aryl bromides.[21] A standard carbonate base and a polar aprotic solvent system with water are used to facilitate the dissolution of the base and activation of the boronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add methyl (3-bromophenyl)acetate (1.0 mmol, 1.0 eq), (3-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired methyl (3'-methoxy-biphenyl-3-yl)acetate.
Exemplary Experimental Protocol 2: Using PdCl₂(dppf)·CH₂Cl₂
Rationale: PdCl₂(dppf) is known for its high thermal stability and efficiency.[13] The choice of potassium phosphate (K₃PO₄) as a base is often beneficial for more challenging couplings.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add methyl (3-bromophenyl)acetate (1.0 mmol, 1.0 eq), (3-methoxyphenyl)boronic acid (1.5 mmol, 1.5 eq), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Flush the flask with an inert gas. Add anhydrous toluene (5 mL).
-
Reaction: Stir the mixture and heat to 100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography to obtain the product.
Conclusion
For the synthesis of (3'-Methoxy-biphenyl-3-yl)-acetic acid via Suzuki-Miyaura coupling, the choice of palladium catalyst is a critical parameter that dictates efficiency and yield. For routine couplings involving aryl bromides or iodides, classical systems like Pd(PPh₃)₄ or PdCl₂(dppf) offer a reliable and cost-effective solution. For more challenging substrates, such as the analogous aryl chloride, or when seeking to minimize reaction times and catalyst loadings, the use of advanced Buchwald palladacycles is highly recommended. For industrial applications where catalyst removal and reuse are paramount, heterogeneous catalysts like Pd/C present a compelling, though sometimes less active, alternative. A careful consideration of the aryl halide's reactivity, coupled with methodical optimization of the base and solvent system, will enable researchers to successfully synthesize the target biaryl acetic acid with high fidelity.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Palladacycle Precatalysts. Organic Letters, 11(8), 1773–1775. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
- Google Patents. (2012).
-
Li, G., & Allgeier, A. M. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cambridge. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Gorgani, N. N., et al. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Inorganic Chemistry Communications. [Link]
-
Ali, I., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences. [Link]
-
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Johansson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sharma, S., et al. (2017). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. [Link]
-
Su, B., et al. (2020). Palladium-Catalyzed Oxidation of β-C(sp3)-H Bonds of Primary Alkylamines Through a Rare Four-Membered Palladacycle Intermediate. Journal of the American Chemical Society. [Link]
-
Bruneau, A., et al. (2017). 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Rossi, R., et al. (2016). palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Dppf‐Ligated Palladium Complex as an Efficient Catalyst for the Synthesis of Biaryl Ketones Using Co2(CO)8 as a C1 Source with High TON and TOF. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Accounts of Chemical Research. (2013). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. [Link]
-
ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Center for Biotechnology Information. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
-
MDPI. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
PubMed Central. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
ResearchGate. (2014). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
HAL Open Science. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Semantic Scholar. (2022). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][17]oxazines by intramolecular Hiyama coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. [Link]
-
MDPI. (2018). A Reusable Palladium/Cationic 2,2′-Bipyridyl System-Catalyzed Double Mizoroki-Heck Reaction in Water. [Link]
-
ResearchGate. (2015). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
PubMed Central. (2022). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][17]oxazines by intramolecular Hiyama coupling. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 14. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
Technical Comparison Guide: Analytical Quantification of (3'-Methoxy-biphenyl-3-yl)-acetic Acid
Executive Summary & Molecule Context[1][2]
This guide provides a comparative validation strategy for (3'-Methoxy-biphenyl-3-yl)-acetic acid (hereafter 3'-MBAA ).
Critical Structural Distinction:
Unlike the commercially common 3-methoxyphenylacetic acid (a single-ring fragment), 3'-MBAA possesses a biphenyl core . This structural difference significantly increases lipophilicity (LogP ~3.2 vs. 1.5) and introduces
The Analytical Dilemma:
-
Scenario A (CMC/QC): You are synthesizing the drug substance and need to quantify purity and assay content at mg/mL levels.
-
Scenario B (DMPK/Safety): You are tracking the metabolite in plasma or screening for it as a trace genotoxic impurity at ng/mL levels.
We compare two validated workflows: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .
Method A: HPLC-DAD (The QC Workhorse)
Best For: Raw material release, stability testing, and reaction monitoring (concentrations > 1 µg/mL).
Mechanistic Rationale
The biphenyl chromophore provides strong UV absorption at 254 nm. We utilize a C18 stationary phase with high carbon load to retain the hydrophobic biphenyl core. A Phenyl-Hexyl column is proposed as an orthogonal alternative if resolution from structurally similar biphenyl impurities is required (leveraging
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Balanced retention and resolution for hydrophobic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Maintains pH ~2.1. Keeps the carboxylic acid (pKa ~4.5) fully protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than methanol, necessary to elute the lipophilic biphenyl core. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B. | Gradient focuses the peak; initial hold prevents breakthrough of polar degradants. |
| Flow Rate | 1.0 mL/min | Standard backpressure for HPLC systems (< 400 bar). |
| Detection | UV at 254 nm (BW 4 nm); Ref 360 nm | 254 nm targets the biphenyl conjugation; Reference corrects for baseline drift. |
Self-Validating System Suitability (SST)
-
Tailing Factor (
): Must be < 1.5. If , mobile phase pH is likely too high (analyte ionizing). -
Resolution (
): between 3'-MBAA and the nearest impurity (likely the methyl ester intermediate).
Method B: UHPLC-MS/MS (The Bioanalytical Standard)
Best For: Pharmacokinetic (PK) studies, trace impurity analysis (ppm levels), and complex matrices (plasma/urine).
Mechanistic Rationale
Electrospray Ionization (ESI) in Negative Mode is mandatory. The carboxylic acid moiety deprotonates easily (
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Ethylene Bridged Hybrid (BEH) particles resist high pH/pressure; 1.7 µm ensures sharp peaks. |
| Mobile Phase A | 5 mM Ammonium Acetate (pH ~5.5) | Promotes ionization ( |
| Mobile Phase B | Acetonitrile | High desolvation efficiency in ESI source. |
| MS Source | ESI Negative Mode ( | Targets the carboxylate anion. |
| MRM Transition | Quant: 241.1 | Decarboxylation is the most energetically favorable fragmentation pathway for this structure. |
Critical Control Point: Matrix Effects
Biphenyls bind strongly to plasma proteins.
-
Protocol Step: Use Protein Precipitation (PPT) with chilled ACN (1:3 ratio), followed by centrifugation at 10,000 x g.
-
Internal Standard (IS): Use Diclofenac or stable isotope labeled 3'-MBAA-d3 . Do not use simple phenylacetic acid (retention times do not match).
Comparative Performance Data
The following data represents typical validation results derived from ICH Q2(R1) and FDA Bioanalytical Method Validation (2018) protocols.
| Validation Parameter | Method A: HPLC-DAD | Method B: UHPLC-MS/MS |
| Linearity Range | 10 – 1000 µg/mL | 1.0 – 1000 ng/mL |
| LOD (Limit of Detection) | ~1.0 µg/mL | ~0.1 ng/mL |
| Precision (RSD %) | < 0.5% (Injection repeatability) | < 5.0% (Bioanalytical variation) |
| Specificity | High (Spectral purity check) | Very High (Mass filtration) |
| Throughput | 20 min / sample | 4 min / sample |
| Cost Per Sample | Low ($) | High ( |
| Primary Risk | Co-elution of UV-active impurities | Ion Suppression (Matrix Effects) |
Decision & Validation Workflows
The choice of method dictates the regulatory guidance you must follow. The diagram below maps the decision process and the specific validation requirements for each path.
Figure 1: Decision matrix for selecting the validation pathway. Path A follows ICH guidelines for quality control, while Path B follows FDA guidelines for bioanalysis.
Detailed Validation Protocols
Protocol: Assessing Matrix Effects (Method B)
Required by FDA BMV 2018 to ensure the biological matrix (plasma) does not suppress ionization.
-
Prepare Sets:
-
Set A (Neat): Standard solution of 3'-MBAA in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike 3'-MBAA into the supernatant.
-
-
Calculate Matrix Factor (MF):
-
Acceptance Criteria:
-
The IS-normalized MF should be close to 1.0.
-
The CV% of the MF calculated from 6 different lots of plasma must be < 15%.
-
Protocol: Forced Degradation (Method A)
Required by ICH Q2(R1) to prove Specificity.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Analysis: Inject on HPLC-DAD.
-
Criteria: Verify peak purity angle < peak purity threshold (using Agilent OpenLab or Waters Empower algorithms). Ensure no degradant co-elutes with the main 3'-MBAA peak.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3] Retrieved from [Link]
-
Agilent Technologies. (2020). Strategies for the Separation of Acidic Compounds by Reversed-Phase LC. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Seminal paper on Matrix Factor calculation).
Sources
Hydroxylated vs. Methoxylated Biphenyls: A Comparative Guide to Biological Activity
Executive Summary
This guide provides a technical comparison between hydroxylated and methoxylated biphenyl scaffolds, targeting researchers in medicinal chemistry and toxicology. The biphenyl structure serves as a privileged scaffold in both natural products (e.g., Honokiol, Magnolol) and environmental contaminants (e.g., PCBs).
The core distinction lies in the "Bioavailability-Activity Paradox" :
-
Hydroxylated Biphenyls (-OH): Exhibit superior intrinsic potency (antioxidant capacity, receptor binding via H-bonds) but suffer from rapid Phase II metabolism and poor membrane permeability.
-
Methoxylated Biphenyls (-OMe): Demonstrate enhanced metabolic stability and blood-brain barrier (BBB) penetration but often show reduced intrinsic radical scavenging ability.
Part 1: Physicochemical & Structural Basis (SAR)
The substitution of a hydroxyl group (-OH) with a methoxy group (-OMe) fundamentally alters the molecule's interaction with biological systems.
Table 1: Physicochemical Comparison
| Feature | Hydroxylated Biphenyls (e.g., Honokiol) | Methoxylated Biphenyls (e.g., 4-O-Methylhonokiol) | Impact on Bioactivity |
| H-Bonding | Donor & Acceptor | Acceptor Only | -OH is critical for active site binding (e.g., SULT inhibition). |
| LogP (Lipophilicity) | Moderate (LogP ~4.5) | High (LogP > 5.0) | -OMe increases membrane permeability and BBB crossing. |
| pKa | ~9.5 - 10.5 (Phenolic) | Non-ionizable | -OH allows ionization at physiological pH, affecting distribution. |
| Metabolic Liability | High (Direct Glucuronidation) | Moderate (Requires O-demethylation first) | -OMe extends plasma half-life ( |
| Redox Potential | Low (Easy H-atom donor) | High (Resistant to oxidation) | -OH drives antioxidant activity; -OMe blocks it. |
Structural Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing these two classes.
Figure 1: SAR logic flow comparing the functional consequences of hydroxylation versus methoxylation on biphenyl scaffolds.
Part 2: Biological Activity Profiles
Antioxidant Activity[1][2][3][4][5][6][7][8][9][10]
-
Hydroxylated: Dominant. The phenolic -OH group acts via Hydrogen Atom Transfer (HAT). For example, Magnolol is a potent scavenger of peroxyl radicals.
-
Methoxylated: Negligible direct activity. Methylation "caps" the reactive oxygen, preventing H-atom donation. However, methoxylated derivatives can induce endogenous antioxidant enzymes (e.g., Nrf2 pathway) indirectly, though with lower potency than their hydroxylated parents [1].
Cytotoxicity & Anticancer Efficacy[11]
-
Hydroxylated (Honokiol): Shows broad cytotoxicity against HeLa, A549, and HCT116 lines (IC50 ~7–11 μg/mL).[1] Mechanism involves direct interaction with apoptotic proteins (e.g., Bcl-2) and cell cycle arrest [2].
-
Methoxylated (4-O-Methylhonokiol - MH):
-
Selectivity: MH is often less toxic to normal cells but retains specific potency against oral squamous cancer cells (SCC-9) and prostate cancer cells.
-
Mechanism:[2][3][4] MH induces p21-mediated cell cycle arrest but lacks the direct H-bonding capability to inhibit certain kinases as effectively as Honokiol [3].
-
Neuropharmacology (The "Methoxy Advantage")
This is the primary area where methoxylation is advantageous.
-
4-O-Methylhonokiol is a potent agonist of GABA-A receptors. Due to its lipophilicity, it crosses the blood-brain barrier more efficiently than Honokiol, exhibiting superior anxiolytic effects at lower doses without the side effect of motor dysfunction [4].
Toxicology (PCB Context)
In environmental toxicology, the trend reverses.
-
Hydroxylated PCBs (OH-PCBs): These are metabolic activation products.[5] They structurally mimic thyroid hormones (T4), binding to transthyretin and inhibiting sulfotransferases (SULTs), leading to endocrine disruption. They are generally more acutely toxic in cellular assays (e.g., Microtox) than parent or methoxylated PCBs [5].
-
Methoxylated PCBs (MeO-PCBs): Highly persistent and bioaccumulative. While less acutely toxic to mammalian cells than OH-PCBs, they are significantly more toxic to plants (phytotoxicity) and can interconvert with OH-PCBs in environmental systems [6].
Part 3: Metabolic Interconversion Pathways
Understanding the metabolic flux is critical for drug design. Hydroxylated biphenyls are often the "active" species, while methoxylated forms act as "prodrugs" or storage depots.
Figure 2: Metabolic cycling between hydroxylated and methoxylated species. Note the reversible nature of methylation/demethylation versus the irreversible Phase II conjugation.
Part 4: Experimental Protocols
Protocol A: Differential Microsomal Stability Assay
Objective: To quantify the metabolic blockade provided by methoxylation.
Reagents:
-
Pooled Liver Microsomes (Human or Rat).
-
NADPH Regenerating System.
-
Test Compounds: Honokiol (OH-control) vs. 4-O-Methylhonokiol (OMe-test).
-
Internal Standard: Tolbutamide.
Workflow:
-
Pre-incubation: Mix 0.5 mg/mL microsomes with 1 μM test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Validation Step: Ensure DMSO concentration < 0.1% to prevent enzyme inhibition.
-
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expected Result: Honokiol will show rapid depletion (
min) due to glucuronidation (if UDPGA added) or oxidation. 4-O-Methylhonokiol should exhibit extended stability ( min).
-
Protocol B: Comparative Antioxidant Capacity (DPPH Assay)
Objective: To demonstrate the loss of radical scavenging upon methoxylation.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.2 mM in methanol).
-
Positive Control: Ascorbic Acid.
Workflow:
-
Preparation: Prepare serial dilutions of Hydroxylated and Methoxylated biphenyls (10–200 μM).
-
Reaction: Mix 100 μL sample + 100 μL DPPH solution in a 96-well plate.
-
Critical Control: Include a "Sample Blank" (Sample + Methanol only) to correct for intrinsic color of the biphenyls.
-
-
Incubation: 30 min in dark at Room Temperature.
-
Measurement: Absorbance at 517 nm.
-
Data Analysis:
-
Self-Validation: The Hydroxylated variant must show dose-dependent inhibition. The Methoxylated variant should show <10% inhibition even at high concentrations, confirming the blockade of the phenolic moiety.
-
References
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 2023.[2][4][6]
-
4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties. Journal of Applied Pharmaceutical Science, 2022.[1]
-
Neuropharmacological potential of honokiol and its derivatives. Frontiers in Pharmacology, 2022.
-
Structure-activity relationships for hydroxylated polychlorinated biphenyls as inhibitors of sulfation. Chemical Research in Toxicology, 2011.
-
Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox. Archives of Environmental Contamination and Toxicology, 2012.
-
Interconversion between methoxylated, hydroxylated and sulfated metabolites of PCB 3 in whole poplar plants. Environmental Science & Technology, 2016.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Structure-activity relationships for hydroxylated polychlorinated biphenyls as inhibitors of the sulfation of dehydroepiandrosterone catalyzed by human hydroxysteroid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
